S-1 Methanandamide
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRUBZPTNJQEM-AQNSPSBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Chiral Methanandamides: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of the chiral cannabinoid receptor agonist, Methanandamide (B110085). Initially, it is important to clarify a potential point of confusion regarding nomenclature. The user's query for "S-1 Methanandamide" likely refers to one of the chiral enantiomers of Methanandamide. The seminal work in this area, published by Abadji and colleagues in 1994, focuses on the synthesis and evaluation of both the (R)- and (S)-enantiomers. This guide will, therefore, detail the discovery and synthesis of both, with a particular focus on the more potent (R)-(+)-methanandamide, a stable analog of the endogenous cannabinoid anandamide (B1667382).[1][2][3][4][5] This document will delve into the pivotal experiments that established its pharmacological profile, provide detailed experimental protocols, and illustrate the key signaling pathways it modulates.
Discovery of Chiral Methanandamides
The discovery of (R)- and (S)-methanandamide was a direct result of research aimed at understanding the pharmacology of anandamide, the first identified endogenous cannabinoid. While anandamide demonstrated affinity for the cannabinoid receptor, it was found to be metabolically unstable. This instability posed a challenge for its use as a pharmacological tool.
In 1994, a team of researchers led by Alexandros Makriyannis sought to develop more stable anandamide analogs. Their approach involved the synthesis of four chiral congeners of anandamide. The primary goals were to investigate the stereochemical requirements of the cannabinoid receptor and to create analogs with improved metabolic stability and receptor affinity.
The key innovation was the introduction of a methyl group at the 1' or 2' position of the ethanolamine (B43304) moiety of anandamide, creating chiral centers and resulting in the (R)- and (S)-enantiomers of 1'-methyl and 2'-methyl anandamide, with (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide being named (R)-methanandamide. These novel compounds were then subjected to rigorous pharmacological evaluation to determine their binding affinity for the cannabinoid receptor and their functional activity.
Synthesis Process
The synthesis of (R)- and (S)-methanandamide involves the coupling of arachidonic acid with the corresponding chiral amino alcohol. The following is a generalized procedure based on the methodologies described in the scientific literature.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of (R)- and (S)-Methanandamide.
Detailed Experimental Protocol: Synthesis of (R)-Methanandamide
Materials:
-
Arachidonic acid
-
(R)-(-)-2-amino-1-propanol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Purification materials (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Activation of Arachidonic Acid: Arachidonic acid is dissolved in an anhydrous solvent. A coupling agent, such as DCC, is added to activate the carboxylic acid group, forming an active ester intermediate. This step is typically carried out at a reduced temperature (e.g., 0 °C) to minimize side reactions.
-
Coupling Reaction: A solution of (R)-(-)-2-amino-1-propanol in the same anhydrous solvent is added dropwise to the activated arachidonic acid solution. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the amide bond.
-
Work-up: After the reaction is complete, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with dilute acid and brine to remove unreacted starting materials and water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure (R)-(+)-Methanandamide.
The synthesis of (S)-methanandamide follows the same procedure, substituting (S)-(+)-2-amino-1-propanol as the starting material.
Pharmacological Characterization
The pharmacological activity of the synthesized methanandamide enantiomers was primarily assessed through two key in vitro assays: a CB1 receptor binding assay and the mouse vas deferens twitch response assay.
CB1 Receptor Binding Assay
This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled cannabinoid ligand.
Materials:
-
Rat forebrain membranes (as a source of CB1 receptors)
-
[³H]CP-55,940 (radiolabeled cannabinoid agonist)
-
(R)-Methanandamide or (S)-Methanandamide (test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Rat forebrain tissue is homogenized in a buffer and centrifuged to isolate the cell membranes, which are rich in CB1 receptors.
-
Assay Setup: In test tubes, the rat brain membranes are incubated with a fixed concentration of [³H]CP-55,940 and varying concentrations of the test compound ((R)- or (S)-methanandamide).
-
Incubation: The mixture is incubated at 30°C for a specified time (e.g., 60-90 minutes) to allow for binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the compound for the CB1 receptor.
Caption: Workflow for the CB1 receptor radioligand binding assay.
Mouse Vas Deferens Twitch Response Assay
This is a functional assay that measures the ability of a compound to inhibit neurally evoked contractions of the mouse vas deferens, a response mediated by presynaptic CB1 receptors.
Materials:
-
Male mice
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution)
-
Force transducer and recording equipment
-
Platinum electrodes for electrical stimulation
-
(R)-Methanandamide or (S)-Methanandamide (test compounds)
Procedure:
-
Tissue Preparation: The vasa deferentia are dissected from male mice and mounted in an organ bath containing physiological salt solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Stimulation: The tissues are subjected to electrical field stimulation via platinum electrodes, which causes the release of neurotransmitters and subsequent muscle contraction (twitch).
-
Drug Addition: Once a stable baseline of twitch responses is established, cumulative concentrations of the test compound ((R)- or (S)-methanandamide) are added to the organ bath.
-
Measurement: The inhibitory effect of the compound on the twitch height is recorded using a force transducer.
-
Data Analysis: A concentration-response curve is constructed, and the IC50 value (the concentration of the compound that produces 50% inhibition of the twitch response) is determined.
Quantitative Data Summary
The following table summarizes the key quantitative data for (R)- and (S)-methanandamide from the seminal 1994 study by Abadji et al. and other sources.
| Compound | CB1 Receptor Binding Affinity (Ki, nM) | Mouse Vas Deferens Twitch Response (IC50, nM) |
| (R)-(+)-Methanandamide | 20 ± 1.6 | 47 ± 5 |
| (S)-(-)-Methanandamide | 173 ± 15 | 230 ± 20 |
| Anandamide | 78 ± 2 | 140 ± 10 |
Signaling Pathways of Methanandamide
As a CB1 receptor agonist, methanandamide initiates a cascade of intracellular signaling events upon binding to the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
CB1 Receptor Signaling Cascade
Caption: Simplified signaling pathway of the CB1 receptor upon activation by Methanandamide.
Activation of the CB1 receptor by methanandamide leads to the dissociation of the G-protein subunits (α and βγ). The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, which contributes to the inhibition of neurotransmitter release. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression and cell growth.
Conclusion
The discovery and synthesis of (R)- and (S)-methanandamide marked a significant advancement in the field of cannabinoid research. These chiral analogs, particularly the more potent and stable (R)-enantiomer, have provided invaluable tools for elucidating the structure-activity relationships of the CB1 receptor and for probing the physiological roles of the endocannabinoid system. The detailed synthetic and experimental protocols outlined in this guide offer a foundational resource for researchers and drug development professionals working to further explore the therapeutic potential of cannabinoid receptor modulation.
References
- 1. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Methanandamide - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
S-1 Methanandamide mechanism of action on CB1 receptors
An in-depth analysis of the mechanism of action of S-1 Methanandamide (B110085), a synthetic analog of the endocannabinoid anandamide, at the cannabinoid type 1 (CB1) receptor reveals its role as a specific agonist. This technical guide provides a comprehensive overview of its binding affinity, functional activity, and the downstream signaling cascades it initiates, tailored for researchers, scientists, and drug development professionals.
S-1 Methanandamide, the (S)-enantiomer of methanandamide, is a chiral compound designed for greater metabolic stability compared to the endogenous ligand anandamide.[1] Its interaction with the CB1 receptor, a Class A G-protein coupled receptor (GPCR) highly expressed in the central nervous system, is of significant interest for understanding cannabinoid pharmacology.[2]
Quantitative Ligand-Receptor Interaction Data
The interaction of this compound with the CB1 receptor has been quantified through various assays. For comparative purposes, data for its more potent enantiomer, R-1 Methanandamide, and the endogenous ligand Anandamide are also presented.
Binding Affinity
Binding affinity is typically determined by competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Species | Notes |
| This compound | CB1 | 173 | - | Data from a commercial supplier. |
| S-2 Methanandamide * | CB1 | 26 | - | A potent agonist from the methanandamide series.[3] |
| R-1 Methanandamide | CB1 | 17.9 - 28.3 | - | Significantly higher affinity than the S-enantiomer.[4] |
| Anandamide (AEA) | CB1 | 70 - 89 | Human | The primary endogenous ligand.[5] |
Note: The nomenclature "S-1" and "S-2" can vary between suppliers and studies; however, both refer to the (S)-enantiomer and demonstrate the generally lower affinity compared to the (R)-enantiomer.
Functional Activity
Functional activity is assessed through assays that measure the biological response following receptor binding, such as G-protein activation or downstream second messenger modulation. It is often expressed as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀).
| Compound | Assay Type | IC₅₀ / EC₅₀ (nM) | Species/System |
| This compound | Mouse Vas Deferens Twitch Inhibition | 230 (IC₅₀) | Mouse |
| S-2 Methanandamide | Mouse Vas Deferens Twitch Inhibition | 47 (IC₅₀) | Mouse |
| R-1 Methanandamide | [³⁵S]GTPγS Binding | 37 - 72 (Kᵢ/pKᵢ 7.14-7.43) | Rat |
| Anandamide (AEA) | cAMP Inhibition | ~31 (EC₅₀) | - |
Signaling Pathways of CB1 Receptor Activation
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events primarily through the heterotrimeric Gi/o protein.
G-Protein Dependent Signaling
The canonical pathway involves the activation of the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociated Gβγ subunits can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, which collectively suppress neurotransmitter release.
β-Arrestin Recruitment
In addition to G-protein coupling, agonist binding to GPCRs like CB1 can promote the recruitment of β-arrestin proteins. This process is critical for receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways, such as activating mitogen-activated protein kinases (MAPKs). While this is a known mechanism for CB1 agonists, specific data quantifying this compound's efficacy in recruiting β-arrestin is not currently available.
Experimental Protocols
The characterization of this compound relies on standardized in vitro pharmacological assays.
Competitive Radioligand Binding Assay (for Kᵢ Determination)
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
-
Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared from cultured cells (e.g., CHO-hCB1 or HEK293-hCB1) or brain tissue.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
[³⁵S]GTPγS Binding Assay (for G-Protein Activation)
This functional assay measures agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Membrane Preparation: CB1-expressing membranes are prepared as described above.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and a high concentration of GDP (e.g., 30-100 µM) to ensure G-proteins are in their inactive state, pH 7.4.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (this compound).
-
Termination & Separation: The reaction is terminated by rapid filtration.
-
Detection: Radioactivity bound to the membranes (representing [³⁵S]GTPγS bound to activated Gα subunits) is quantified by scintillation counting.
-
Data Analysis: Data are plotted as specific binding versus agonist concentration to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
cAMP Accumulation Assay (for Adenylyl Cyclase Inhibition)
This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of cAMP production.
-
Cell Culture: Whole cells expressing the CB1 receptor (e.g., CHO-hCB1) are used.
-
Stimulation: Cells are first stimulated with an agent that increases basal cAMP levels, typically forskolin (B1673556), an adenylyl cyclase activator.
-
Treatment: Cells are co-incubated with forskolin and varying concentrations of the CB1 agonist (this compound).
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is plotted against its concentration to determine the IC₅₀ value.
References
S-1 Methanandamide: A Technical Guide to Cannabinoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of S-1 Methanandamide (B110085), a chiral analog of the endogenous cannabinoid anandamide, for cannabinoid receptors. S-1 Methanandamide serves as a critical tool in cannabinoid research due to its stereospecific interactions and metabolic stability compared to its parent compound. This document outlines its quantitative binding characteristics, the experimental protocols used for their determination, and the subsequent signaling pathways activated upon receptor binding.
Core Data: Binding Affinity of this compound
This compound is a ligand for the cannabinoid type 1 (CB1) receptor.[1] Its binding affinity has been characterized through various assays, with data consistently demonstrating a moderate affinity for the CB1 receptor. While direct binding data for the CB2 receptor is less prevalent, studies on methanandamide analogs consistently show a high degree of selectivity for the CB1 receptor over the CB2 receptor.[2][3]
| Compound | Receptor | Parameter | Value (nM) | Assay Type |
| This compound | Human CB1 | Kᵢ | 173 | Radioligand Displacement Assay |
| This compound | Mouse CB1 | IC₅₀ | 230 | Electrically-evoked twitch response in vas deferens |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the concentration of a substance required to inhibit a biological process by 50%.
Experimental Protocols: Determining Binding Affinity
The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method quantifies the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity from the target receptor.
Protocol: Competitive Radioligand Binding Assay for CB1 Receptor
1. Materials and Reagents:
- Cell Membranes: Membranes prepared from cells recombinantly expressing the human CB1 receptor.
- Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940.
- Test Compound: this compound, serially diluted to a range of concentrations.
- Assay Buffer: Tris-HCl buffer (pH 7.4) containing bovine serum albumin (BSA) to minimize non-specific binding.
- Wash Buffer: Ice-cold Tris-HCl buffer.
- Filtration Apparatus: Glass fiber filters and a cell harvester.
- Scintillation Cocktail and Counter.
2. Procedure:
- Incubation: Cell membranes, the radioligand, and varying concentrations of this compound are incubated together in the assay buffer. Control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a potent unlabeled ligand) are also prepared.
- Equilibration: The mixture is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The percentage of specific binding is plotted against the logarithm of the this compound concentration.
- A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
- The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing Molecular Interactions and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Caption: CB1 Receptor Signaling Pathway Activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
S-1 Methanandamide as a stable anandamide analog
An in-depth technical guide on S-1 Methanandamide, a stable analog of the endogenous cannabinoid anandamide (B1667382), designed for researchers, scientists, and drug development professionals.
Introduction
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. However, its therapeutic potential is limited by its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH).[1][2] Methanandamide is a synthetic, metabolically stable analog of anandamide, designed to resist FAAH hydrolysis, thus offering a longer duration of action for studying the endocannabinoid system.[3][4][5] This guide focuses on the S-1 enantiomer of methanandamide, detailing its pharmacological properties, signaling mechanisms, and the experimental protocols used for its characterization.
Methanandamide exists as two chiral congeners, (R)-Methanandamide and (S)-Methanandamide. The (R)-enantiomer is notably more potent in its interaction with cannabinoid receptors. However, understanding the properties of the (S)-enantiomer is crucial for a comprehensive structure-activity relationship analysis of anandamide analogs.
Pharmacological Data
This compound's primary pharmacological action is as a ligand for the cannabinoid receptor type 1 (CB1). Its binding affinity and functional potency have been characterized and are often compared to its parent compound, anandamide, and its more potent stereoisomer, (R)-Methanandamide.
Receptor Binding Affinities
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
| Compound | Receptor | K_i_ (nM) | Species/Assay Notes |
| This compound | CB1 | 173 - 175 | Displacement of [³H]CP 55,940 in rat brain membranes |
| (R)-Methanandamide | CB1 | 20 | Displacement of [³H]CP 55,940 in rat forebrain membranes |
| Anandamide (AEA) | CB1 | 78 | Displacement of [³H]CP 55,940 in rat forebrain membranes |
Functional Potency
Functional assays measure the biological response elicited by a ligand. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) are common measures of potency.
| Compound | Assay | IC_50_ (nM) | Assay Notes |
| This compound | Inhibition of twitch response | 230 | Electrically-evoked contractions in mouse vas deferens |
| (R)-Methanandamide | Inhibition of twitch response | 30 | Electrically-evoked contractions in mouse vas deferens |
Signaling Pathways
This compound, as a CB1 receptor agonist, activates intracellular signaling cascades typical of this G-protein coupled receptor (GPCR). The CB1 receptor primarily couples to inhibitory G-proteins (G_i/o_).
Activation of the CB1 receptor by an agonist like this compound initiates the following events:
-
G-Protein Activation : The G_i/o_ protein is activated, leading to the dissociation of its α and βγ subunits.
-
Inhibition of Adenylyl Cyclase : The Gα_i/o_ subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels :
-
The Gβγ subunit directly inhibits presynaptic N- and P/Q-type voltage-gated calcium channels (VGCC), reducing neurotransmitter release.
-
The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
-
-
Activation of MAPK Pathway : CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, influencing gene expression and cell proliferation.
References
- 1. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. Methanandamide|Stable CB1 Receptor Agonist [benchchem.com]
- 4. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselectivity of Methanandamide Isomers at CB1/CB2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective interactions of methanandamide (B110085) isomers with cannabinoid receptors CB1 and CB2. Methanandamide, a metabolically stable analog of the endocannabinoid anandamide (B1667382), possesses a chiral center at the 1'-position of its ethanolamine (B43304) head group, leading to the (R) and (S) enantiomers. This guide delves into the binding affinities, functional activities, and underlying signaling pathways that differentiate these isomers, offering valuable insights for the rational design of selective cannabinoid receptor modulators.
Quantitative Data on Receptor Binding and Functional Activity
The stereochemistry of methanandamide plays a crucial role in its affinity and functional potency at both CB1 and CB2 receptors. The available data from radioligand binding and functional assays are summarized below.
Binding Affinities (Ki)
Radioligand displacement assays are employed to determine the binding affinity of unlabeled ligands, such as methanandamide isomers, by measuring their ability to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of this binding affinity, with lower values indicating higher affinity.
| Compound | Receptor | Ki (nM) | Reference |
| (R)-Methanandamide | CB1 | 20 | [1] |
| 28.3 | [2] | ||
| 37 | [3] | ||
| CB2 | 815 - 868 | [2] | |
| (S)-Methanandamide | CB1 | 173 | [4] |
| CB2 | >1000 |
Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation (e.g., rat brain membranes, cells expressing recombinant receptors) and the radioligand used.
The data clearly indicates that (R)-methanandamide possesses a significantly higher affinity for the CB1 receptor compared to its (S)-enantiomer. In fact, studies have shown that the (R)-(+)-isomer has a nine-fold greater affinity for CB1 receptors than the (S)-(–)-isomer. Both isomers exhibit considerably lower affinity for the CB2 receptor, highlighting a general preference of methanandamide for the CB1 receptor.
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of a ligand that produces 50% of its maximal effect, and the maximum effect (Emax).
| Compound | Receptor | Assay | Parameter | Value (nM) | Reference |
| (R)-Methanandamide | CB1 | Inhibition of adenylyl cyclase | - | - | |
| Inhibition of twitch response (mouse vas deferens) | IC50 | 47 | |||
| (S)-Methanandamide | CB1 | Inhibition of twitch response (mouse vas deferens) | IC50 | 230 |
The functional data corroborates the binding affinity findings, with (R)-methanandamide demonstrating greater potency in functional assays for the CB1 receptor. For instance, in the mouse vas deferens twitch response assay, a functional measure of CB1 receptor agonism, (R)-methanandamide is significantly more potent than (S)-methanandamide. Both isomers are considered full agonists at the CB1 receptor for the inhibition of adenylyl cyclase. For the CB2 receptor, anandamide and (R)-methanandamide have been described as partial, low-efficacy agonists for the inhibition of forskolin-stimulated cyclic AMP accumulation in cells expressing recombinant CB2 receptors.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments used to characterize the stereoselectivity of methanandamide isomers.
Radioligand Binding Assay for CB1/CB2 Receptors
This protocol describes a standard competitive binding assay to determine the Ki of unlabeled ligands.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors, or rodent brain tissue.
-
Radioligand: [³H]CP-55,940 or [³H]WIN-55,212-2.
-
Unlabeled ligands: (R)-methanandamide, (S)-methanandamide, and a known high-affinity cannabinoid for non-specific binding determination (e.g., unlabeled CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the desired concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound ((R)- or (S)-methanandamide).
-
Total Binding: In separate wells, add assay buffer and the radioligand only.
-
Non-specific Binding: In another set of wells, add assay buffer, the radioligand, and a high concentration of an unlabeled high-affinity cannabinoid ligand (e.g., 10 µM CP-55,940).
-
Incubation: Add the cell membranes (typically 20-50 µg of protein per well) to all wells to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the activation of G-proteins following receptor agonism.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Unlabeled GTPγS.
-
GDP.
-
Test compounds: (R)-methanandamide and (S)-methanandamide.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), and varying concentrations of the test agonist.
-
Basal Binding: In separate wells, add only assay buffer and GDP.
-
Non-specific Binding: In another set of wells, add assay buffer, GDP, and a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubation: Pre-incubate the membranes with the test compounds for 15 minutes at 30°C.
-
Initiation: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [³⁵S]GTPγS. Plot the stimulated binding against the logarithm of the agonist concentration. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.
Signaling Pathways and Experimental Workflows
The stereoselective interaction of methanandamide isomers with CB1 and CB2 receptors initiates distinct intracellular signaling cascades. Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.
CB1 and CB2 Receptor Signaling Pathways
Activation of CB1 and CB2 receptors by agonists like methanandamide leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits, which in turn modulate the activity of various downstream effectors.
The primary downstream effect of CB1 and CB2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunit can also directly modulate the activity of various ion channels, typically inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, and can activate other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.
Experimental Workflow for Determining Stereoselectivity
The logical flow of experiments to determine the stereoselectivity of methanandamide isomers is depicted below.
This workflow outlines the systematic approach to characterizing the pharmacological profile of methanandamide enantiomers, starting from compound acquisition to the final comparative analysis of their binding and functional data at both CB1 and CB2 receptors.
Conclusion
The stereochemistry of methanandamide at the 1'-position is a critical determinant of its interaction with cannabinoid receptors. The (R)-enantiomer exhibits significantly higher affinity and functional potency at the CB1 receptor compared to the (S)-enantiomer. Both isomers display a pronounced selectivity for the CB1 receptor over the CB2 receptor. This stereoselectivity provides a valuable tool for researchers to probe the specific functions of the CB1 receptor and serves as a fundamental principle in the design of novel, potent, and selective cannabinoid-based therapeutics. Understanding these structure-activity relationships is paramount for the development of drugs with improved efficacy and reduced off-target effects.
References
- 1. Methanandamide|Stable CB1 Receptor Agonist [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Cannabimimetic Properties of Methanandamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanandamide (B110085) (AM356), a metabolically stable analog of the endogenous cannabinoid anandamide (B1667382) (AEA), serves as a critical tool in elucidating the physiological and pharmacological roles of the endocannabinoid system. Its resistance to rapid enzymatic degradation by fatty acid amide hydrolase (FAAH) allows for more sustained in vivo effects compared to anandamide, making it an invaluable probe for studying cannabinoid receptor-mediated phenomena. This technical guide provides an in-depth overview of the in vivo cannabimimetic properties of methanandamide, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on In Vivo Cannabimimetic Effects
The in vivo effects of methanandamide are classically characterized by the cannabinoid tetrad: antinociception, catalepsy, hypothermia, and hypolocomotion. Additionally, its psychoactive properties are often assessed through drug discrimination paradigms. The following tables summarize the quantitative data (ED50 values) for methanandamide in these key in vivo assays in rodents.
| Tetrad Assay Component | Species | Test | Route of Administration | ED50 (mg/kg) | Reference |
| Antinociception | Mouse | Tail Immersion | i.p. | ~13 | [1] |
| Catalepsy | Mouse | Bar Test | i.p. | ~20 | [1] |
| Hypothermia | Rat | Rectal Probe | i.p. | >10, <20 | [2] |
| Hypothermia | Mouse | Rectal Probe | i.p. | ~11 | [1] |
| Hypolocomotion | Mouse | Open Field | i.p. | <6.25 | [1] |
| Hypolocomotion | Rat | Open Field | i.p. | Dose-dependent decrease (3-18) |
| Drug Discrimination | Species | Training Drug | Route of Administration | ED50 (mg/kg) | Reference |
| Generalization | Rat | Δ⁹-THC (2 mg/kg) | i.p. | 0.5-8 (Full substitution) | |
| Generalization | Rat | Δ⁹-THC (1.8 or 3.0 mg/kg) | i.p. | ~18 (Full substitution) | |
| Generalization | Rat | Δ⁹-THC (5.6 mg/kg) | i.p. | >18 (Partial substitution) | |
| Generalization | Mouse | Methanandamide (70 mg/kg) | i.p. | 45 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key in vivo experiments used to characterize the cannabimimetic properties of methanandamide.
Cannabinoid Tetrad Assay
This battery of tests is used to assess the four cardinal signs of cannabinoid activity in rodents.
1. Antinociception (Tail-Flick or Hot-Plate Test)
-
Objective: To measure the analgesic effect of methanandamide.
-
Apparatus: Tail-flick apparatus with a radiant heat source or a hot-plate analgesia meter.
-
Procedure (Tail-Flick):
-
Habituate the mouse or rat to the restraining tube.
-
Administer methanandamide or vehicle via the desired route (e.g., intraperitoneally, i.p.).
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal in the apparatus with its tail positioned over the heat source.
-
Activate the heat source and record the latency for the animal to flick its tail away from the stimulus.
-
A cut-off time (e.g., 10-15 seconds) is employed to prevent tissue damage.
-
Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
-
Procedure (Hot-Plate):
-
Administer methanandamide or vehicle.
-
Place the animal on a heated surface (e.g., 52-55°C).
-
Record the latency to a nociceptive response, such as licking a hind paw or jumping.
-
A cut-off time is used to prevent injury.
-
2. Catalepsy (Bar Test)
-
Objective: To assess the cataleptic state induced by methanandamide.
-
Apparatus: A horizontal bar elevated above a surface.
-
Procedure:
-
Administer methanandamide or vehicle.
-
At a set time post-injection, gently place the animal's forepaws on the bar.
-
Record the time the animal remains immobile in this unnatural posture.
-
A cut-off time (e.g., 60 seconds) is typically used.
-
3. Hypothermia
-
Objective: To measure the decrease in body temperature following methanandamide administration.
-
Apparatus: A digital thermometer with a rectal probe.
-
Procedure:
-
Measure the baseline rectal temperature of the animal.
-
Administer methanandamide or vehicle.
-
Measure rectal temperature at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Calculate the change in temperature from baseline.
-
4. Hypolocomotion (Open-Field Test)
-
Objective: To quantify the reduction in spontaneous motor activity.
-
Apparatus: An open-field arena, often equipped with automated photobeam detection or video tracking software.
-
Procedure:
-
Administer methanandamide or vehicle.
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of line crossings) for a defined period (e.g., 15-30 minutes).
-
Drug Discrimination
This paradigm assesses the subjective effects of a drug by training animals to discriminate it from a vehicle.
-
Objective: To determine if methanandamide produces subjective effects similar to a known cannabinoid agonist (e.g., Δ⁹-THC).
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training Phase:
-
Food- or water-deprived rats or mice are trained to press one lever for a reward (e.g., food pellet, sweetened milk) after administration of the training drug (e.g., Δ⁹-THC) and a second lever for the same reward after vehicle administration.
-
Training sessions continue until the animals reliably press the correct lever based on the injection they received (e.g., >80% correct responses for several consecutive days).
-
-
Testing Phase (Generalization):
-
Once the discrimination is established, various doses of methanandamide are administered.
-
The percentage of responses on the drug-appropriate lever is recorded.
-
Full generalization is typically defined as ≥80% of responses on the drug-associated lever, indicating similar subjective effects. Partial generalization falls between 20% and 80%.
-
-
In Vivo Microdialysis for Dopamine (B1211576) Release
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Objective: To measure changes in extracellular dopamine levels in the nucleus accumbens following methanandamide administration.
-
Apparatus: Stereotaxic frame for surgery, microdialysis probes, infusion pump, and an analytical system for dopamine detection (e.g., HPLC with electrochemical detection).
-
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the nucleus accumbens.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis:
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Administer methanandamide and continue collecting dialysate samples at regular intervals.
-
Analyze the samples to determine dopamine concentrations and express the results as a percentage of baseline.
-
-
Signaling Pathways and Visualizations
Methanandamide exerts its cannabimimetic effects primarily through the activation of the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR).
Canonical CB1 Receptor Signaling Pathway
Upon binding of methanandamide, the CB1 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (primarily Gi/o). This initiates a cascade of intracellular events.
Caption: Canonical CB1 Receptor Signaling Cascade.
Experimental Workflow for In Vivo Cannabimimetic Assessment
A typical workflow for evaluating the cannabimimetic properties of a compound like methanandamide involves a series of behavioral and neurochemical experiments.
References
S-1 Methanandamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of S-1 Methanandamide (B110085), a synthetic analog of anandamide. The document covers its core molecular properties, its interaction with cannabinoid receptors, and detailed experimental protocols for its use in research settings.
Core Molecular and Pharmacological Data
S-1 Methanandamide is a chiral analog of anandamide, a naturally occurring endocannabinoid. It is a ligand for the CB1 receptor, a G protein-coupled receptor predominantly found in the central and peripheral nervous systems.[1] The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C23H39NO2 | [2] |
| Molecular Weight | 361.56 g/mol | [2] |
| CAS Number | 157182-50-8 | [3] |
| CB1 Receptor Binding Affinity (Ki) | 173 nM | [3] |
| IC50 (electrically-evoked twitch response, mouse vas deferens) | 230 nM |
Signaling Pathways of this compound
As a CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding. The CB1 receptor is coupled to Gi/o proteins. Activation of the receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This decrease in cAMP levels affects the activity of protein kinase A (PKA).
Furthermore, the activation of the CB1 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathway. This signaling cascade is crucial in regulating various cellular processes, including cell growth and differentiation. The signaling is mediated by the βγ subunits of the G-protein, which can activate downstream effectors.
Below is a diagram illustrating the primary signaling pathway of this compound upon binding to the CB1 receptor.
Experimental Protocols
In Vivo Solution Preparation
For in vivo experiments, this compound can be prepared in various vehicles. A common protocol involves the use of a multi-solvent system to ensure solubility.
Protocol 1:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, sequentially add and mix the following:
-
100 µL of the DMSO stock solution (e.g., 25.0 mg/mL).
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
In Vivo Behavioral Study: Self-Administration in Squirrel Monkeys
The following is a summary of a protocol used to study the reinforcing effects of methanandamide.
-
Subjects: Squirrel monkeys with surgically implanted intravenous catheters.
-
Apparatus: Experimental chambers equipped with response levers and infusion pumps.
-
Drug Preparation: R(+)-Methanandamide is dissolved in a vehicle, for instance, one containing 0.125-4% ethanol, 0.125-4% Tween 80, and saline.
-
Procedure:
-
Monkeys are trained to press a lever to receive intravenous infusions of a reinforcing drug (e.g., cocaine).
-
Once a stable response rate is established, the reinforcing drug is replaced with the vehicle to establish a baseline.
-
Different doses of methanandamide (e.g., 2.5 to 80 µg/kg per injection) are then substituted for the vehicle.
-
The number of lever presses and infusions per session are recorded to determine the reinforcing effects of methanandamide.
-
-
Antagonist Studies: To confirm the involvement of the CB1 receptor, a CB1 antagonist like rimonabant (B1662492) can be administered prior to the self-administration session.
In Vitro Experiment: CB1 Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. The following workflow outlines the key steps for such an assay.
References
Preliminary Studies on the Effects of S-1 Methanandamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-1 Methanandamide, a synthetic analog of the endogenous cannabinoid anandamide (B1667382), serves as a valuable research tool for investigating the cannabinoid system. As the (S)-enantiomer of methanandamide, it exhibits stereoselective interaction with cannabinoid receptors, primarily acting as a ligand for the CB1 receptor. While less potent than its (R)-enantiomer, this compound provides a crucial chemical probe for elucidating the nuanced pharmacology of cannabinoid receptors and their signaling pathways. This document provides a comprehensive overview of the preliminary data on this compound, including its pharmacological profile, experimental protocols, and the signaling cascades it modulates.
Pharmacological Profile
This compound is a chiral analog of anandamide and demonstrates a lower binding affinity and potency at the CB1 receptor compared to its R-isomer.[1] This stereoselectivity is a key feature of its pharmacological profile. The primary molecular target of this compound is the CB1 receptor, a G protein-coupled receptor predominantly expressed in the central and peripheral nervous systems.[1]
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound in preliminary studies.
| Parameter | Value | Receptor/System | Reference |
| Ki | 173 nM | CB1 Receptor | [2][3] |
| Ki | 175 nM | CB1 Receptor | [1] |
| IC50 | 230 nM | Electrically-evoked twitch response in mouse vas deferens |
Note: The Ki values were determined through radioligand displacement assays, and the IC50 value reflects the functional potency in a physiological preparation.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, the methodologies employed for its more potent enantiomer, (R)-Methanandamide, and other cannabinoid receptor agonists are directly applicable.
In Vitro CB1 Receptor Binding Assay
This protocol is adapted from studies investigating cannabinoid receptor ligands.
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
Radioligand: [3H]CP 55,940.
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled CB1 agonist like WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the CB1 receptor-expressing membranes with varying concentrations of this compound and a fixed concentration of [3H]CP 55,940.
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Study: Assessment of Motor Effects
This protocol is based on studies examining the behavioral effects of (R)-Methanandamide.
Objective: To evaluate the in vivo effects of this compound on motor activity.
Animals: Adult male rats or mice.
Materials:
-
This compound.
-
Vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline).
-
Open-field apparatus equipped with automated activity monitoring.
Procedure:
-
Acclimate the animals to the experimental room and handling procedures.
-
Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses. A control group should receive the vehicle alone.
-
Place the animals individually into the open-field apparatus immediately after injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
Analyze the data to determine the dose-dependent effects of this compound on motor function.
Signaling Pathways
As a CB1 receptor agonist, this compound is expected to initiate the canonical signaling pathways associated with this receptor. The CB1 receptor is coupled to inhibitory G proteins (Gi/o).
Upon binding of this compound to the CB1 receptor, the following intracellular events are initiated:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels (VGCCs).
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This can influence gene expression and cellular proliferation.
Conclusion
The preliminary studies on this compound establish it as a moderately potent CB1 receptor ligand. Its primary value in research lies in its stereospecific interactions, providing a tool to dissect the structural requirements for cannabinoid receptor activation. Further investigation is warranted to fully characterize its pharmacological profile, including its effects on other potential targets and its in vivo physiological consequences. The experimental protocols and signaling pathway information provided herein serve as a foundation for researchers and drug development professionals to design and execute further studies on this and related compounds.
References
The Role of S-1 Methanandamide in Endocannabinoid System Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
S-1 Methanandamide (B110085), the (S)-enantiomer of N-(1-hydroxy-2-propyl)arachidonamide, is a synthetic analog of the endogenous cannabinoid, anandamide (B1667382). Its enhanced metabolic stability compared to anandamide has positioned it as a valuable tool in the exploration of the endocannabinoid system (ECS). This technical guide provides an in-depth overview of S-1 Methanandamide's pharmacological profile, including its interactions with cannabinoid receptors (CB1 and CB2) and other molecular targets. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of its physiological and pathological effects. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and utility in ECS research.
Introduction
The endocannabinoid system, a complex network of receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. Anandamide (AEA), the first identified endocannabinoid, exhibits a short half-life due to rapid enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH). This metabolic instability presents challenges for in vitro and in vivo studies. This compound, a chiral analog of anandamide, was developed to overcome this limitation. The presence of a methyl group on the ethanolamine (B43304) moiety confers resistance to FAAH-mediated hydrolysis, resulting in a more stable pharmacological probe. This guide delves into the core aspects of this compound, offering a technical resource for its application in endocannabinoid research.
Physicochemical Properties and Synthesis
This compound is the (S)-enantiomer of methanandamide. The synthesis of methanandamide and the subsequent chiral separation of its enantiomers are critical for studying their distinct pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide |
| Molecular Formula | C23H39NO2 |
| Molecular Weight | 361.57 g/mol |
| CAS Number | 157182-50-8 |
| Appearance | A solution in ethanol |
| Solubility | Soluble in DMSO and dimethyl formamide |
Pharmacological Profile
This compound's pharmacological activity is primarily defined by its interaction with cannabinoid receptors and other related signaling proteins.
Cannabinoid Receptor Binding
This compound exhibits stereoselectivity in its binding to cannabinoid receptors, with the (R)-enantiomer generally showing higher affinity for CB1 receptors.
Table 2: Receptor Binding Affinities (Ki) of Methanandamide Enantiomers
| Compound | Receptor | Ki (nM) | Reference |
| This compound | CB1 | 173 | [1] |
| R-Methanandamide | CB1 | 20 | [2] |
| Anandamide | CB1 | 78 | [2] |
| This compound | CB2 | Lower affinity than R-enantiomer | [3] |
| R-Methanandamide | CB2 | Higher affinity than S-enantiomer | [3] |
Interaction with Other Receptors
Beyond the canonical cannabinoid receptors, methanandamide has been shown to interact with other receptors, contributing to its complex pharmacological profile.
Table 3: Functional Activity of Methanandamide at Other Receptors
| Receptor | Effect | EC50/IC50 (µM) | Reference |
| TRPV1 | Agonist (induces Ca2+ influx) | ~10.6 (for methanandamide) | |
| GPR55 | Agonist (induces Ca2+ influx) | 3-5 (for methanandamide) |
Metabolic Stability
A key feature of methanandamide is its resistance to hydrolysis by FAAH. However, it can be metabolized by other enzymatic pathways, primarily involving cytochrome P450 (CYP) enzymes. These enzymes can hydroxylate or epoxidate the arachidonoyl chain, leading to the formation of various metabolites.
Signaling Pathways
Activation of CB1 receptors by this compound initiates a cascade of intracellular events. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
Radioligand Binding Assay for CB1 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the CB1 receptor.
Materials:
-
Rat forebrain membranes or membranes from cells stably expressing the human CB1 receptor.
-
[3H]CP55,940 (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
96-well plates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]CP55,940, and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Administration in Murine Models
This protocol outlines the intraperitoneal (i.p.) administration of this compound to mice for behavioral or physiological studies.
Materials:
-
This compound.
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
Mice (strain and sex as per experimental design).
-
Syringes and needles (e.g., 27-gauge).
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration.
-
Animal Handling: Acclimatize mice to the experimental room and handling procedures.
-
Injection: Administer the prepared this compound solution or vehicle via intraperitoneal injection. The injection volume is typically 10 mL/kg of body weight.
-
Observation: Place the mice in the appropriate apparatus for behavioral testing (e.g., open field, hot plate) or monitor for physiological changes at predetermined time points.
Physiological and Pathological Effects
This compound, as a stable anandamide analog, elicits a range of physiological and potential pathological effects, primarily through the activation of CB1 receptors.
Table 4: Summary of Physiological and Pathological Effects of Methanandamide
| System/Condition | Effect | Model/Assay | Dose/Concentration | Reference |
| Nervous System | Inhibition of motor behavior | Rat open-field test | 1-10 mg/kg, i.p. | |
| Reinforcing effects | Squirrel monkey self-administration | 10-40 µg/kg/injection, i.v. | ||
| Neuroprotection | Bovine retina (H2O2-induced damage) | 1-100 nM | ||
| Pain and Inflammation | Antinociception | Mouse hot plate and tail-flick tests | 1-10 mg/kg, i.p. | |
| Anti-hyperalgesia | Murine tumor pain model | 1 µg, intraplantar | ||
| Anti-inflammatory | Human vascular smooth muscle cells | Pre-treatment with AEA | ||
| Cardiovascular System | Hypotension and bradycardia | Anesthetized rats | Dose-dependent | |
| Reproductive System | Induction of sperm capacitation | In vitro bull spermatozoa | 1.4 and 14 nM |
Conclusion
This compound serves as an indispensable research tool for elucidating the multifaceted roles of the endocannabinoid system. Its enhanced metabolic stability allows for more controlled and prolonged experimental investigations compared to its endogenous counterpart, anandamide. This guide has provided a comprehensive technical overview of its properties, pharmacological interactions, and experimental applications. The detailed protocols and summarized data are intended to support researchers in designing and executing robust studies to further unravel the complexities of endocannabinoid signaling in health and disease, ultimately paving the way for the development of novel therapeutic strategies targeting the ECS.
References
- 1. Metabolism of Anandamide by Human Cytochrome P450 2J2 in the Reconstituted System and Human Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cytochrome P450-Derived Epoxygenated Metabolite of Anandamide Is a Potent Cannabinoid Receptor 2-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of S-1 Methanandamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1 Methanandamide is a synthetic analog of anandamide (B1667382), an endogenous cannabinoid neurotransmitter. As a ligand for cannabinoid receptors, particularly the CB1 receptor, this compound is a valuable tool for investigating the endocannabinoid system's role in various physiological and pathological processes. Its reported resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to anandamide makes it a more stable compound for in vitro studies. These application notes provide detailed protocols for the in vitro characterization of this compound, including its binding affinity, functional activity, effects on cell proliferation, and interaction with key signaling pathways.
Data Presentation
The following tables summarize key quantitative parameters for this compound. These values are essential for designing and interpreting in vitro experiments.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Kᵢ (nM) | Radioligand | Source of Receptor |
| This compound | Human CB1 | 173[1] | [³H]CP 55,940 | Recombinant |
| This compound | Human CB2 | Data Not Available | - | - |
Table 2: Functional Activity of this compound
| Assay | Cell Line/Tissue | Parameter | Value (nM) |
| Electrically-evoked twitch response | Mouse Vas Deferens | IC₅₀ | 230[1][2] |
| cAMP Accumulation | CHO-hCB1 | EC₅₀ | Data Not Available |
| Calcium Mobilization | Various | EC₅₀ | Data Not Available |
Table 3: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) |
| EFM-19 | Breast Cancer | IC₅₀ | ~1-5 (estimated) |
| MCF-7 | Breast Cancer | IC₅₀ | ~1-5 (estimated) |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods and can be adapted for the specific needs of the researcher.
CB1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membranes from cells expressing human CB1 receptors (e.g., CHO-hCB1 or HEK-hCB1 cells)
-
[³H]CP 55,940 (Radioligand)
-
This compound (Test Compound)
-
WIN 55,212-2 (Non-labeled competitor for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4
-
96-well filter plates (GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP 55,940 (at a final concentration near its Kd), and 100 µL of CB1 receptor membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM WIN 55,212-2, 50 µL of [³H]CP 55,940, and 100 µL of CB1 receptor membrane suspension.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]CP 55,940, and 100 µL of CB1 receptor membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Workflow for CB1 Receptor Radioligand Binding Assay.
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the Gi-coupled CB1 receptor.
Materials:
-
CHO cells stably expressing human CB1 receptors (CHO-hCB1)
-
This compound
-
CP 55,940 (Control agonist)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay)
-
Cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Culture CHO-hCB1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the control agonist in stimulation buffer containing a PDE inhibitor.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add forskolin (to a final concentration that stimulates a submaximal cAMP response) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Figure 2: this compound-mediated inhibition of cAMP production.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., EFM-19, MCF-7)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Cell culture medium and supplements
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 20 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC₅₀ value.
-
Figure 3: Workflow for the MTT Cell Proliferation Assay.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells of interest (e.g., primary neurons or a cell line expressing CB1 receptors)
-
This compound
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence reading.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the changes in fluorescence over time. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
For Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F₀).
-
Plot the fluorescence ratio or intensity over time to visualize the calcium transient.
-
Quantify the peak response to determine the EC₅₀ if a dose-response is performed.
-
Figure 4: Gq-coupled receptor-mediated calcium release.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay determines the ability of this compound to inhibit the activity of FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
This compound
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the control inhibitor in assay buffer.
-
Dilute the FAAH enzyme and substrate in assay buffer according to the manufacturer's recommendations.
-
-
Assay Setup:
-
Add the this compound dilutions or control inhibitor to the wells.
-
Add the diluted FAAH enzyme to all wells except the no-enzyme control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Reaction Initiation: Start the reaction by adding the FAAH substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 360/465 nm) in kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value.
-
Figure 5: Workflow for the FAAH Inhibition Assay.
References
Application Notes and Protocols for S-1 Methanandamide In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of S-1 Methanandamide (B110085) to mice via various routes. The information compiled is based on established scientific literature and is intended to guide researchers in designing and executing their experimental studies.
Introduction
S-1 Methanandamide, a stable analog of the endocannabinoid anandamide (B1667382), is a potent and selective cannabinoid receptor 1 (CB1) agonist. Its in vivo administration is crucial for investigating the physiological and behavioral effects mediated by the endocannabinoid system. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound, influencing experimental outcomes. This document outlines protocols for intraperitoneal, oral gavage, subcutaneous, and intravenous administration of this compound in mice.
Data Presentation: Quantitative Administration Parameters
The following table summarizes typical dosage ranges, vehicle compositions, and administration volumes for different routes of this compound administration in mice, as derived from various studies.
| Administration Route | Dosage Range (mg/kg) | Vehicle Composition | Administration Volume (ml/kg) | Needle/Gavage Tube Size |
| Intraperitoneal (i.p.) | 5 - 70[1][2] | 1:1:18 Ethanol:Emulphor:Saline[3] or 10% DMSO, 10% Tween 80, 80% Saline | 10[2] | 25-27 G[4] |
| Oral Gavage | 20 (for Anandamide) | 2% Methylcellulose + 0.5% Tween 80 or Peanut Butter Pellet | 10-20 | 20-22 G, flexible tip |
| Subcutaneous (s.c.) | 10 (for SKF 38393) | Saline or as per i.p. formulation | 5-10 | 25-27 G |
| Intravenous (i.v.) | 40 µg/kg (in monkeys) | Saline with a solubilizing agent (e.g., Tween 80) | 5 | 27-30 G |
Experimental Protocols
Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic drug administration in mice, offering rapid absorption.
Materials:
-
This compound
-
Vehicle (e.g., 1:1:18 Ethanol:Emulphor:Saline)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 G)
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle to the desired concentration. For the 1:1:18 Ethanol:Emulphor:Saline vehicle, first dissolve the compound in ethanol, then add Emulphor and mix, and finally add saline dropwise while vortexing to form a stable emulsion.
-
Warm the solution to room temperature before injection.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse by gently scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Oral Gavage
Oral gavage ensures a precise dose is delivered directly to the stomach.
Materials:
-
This compound
-
Vehicle (e.g., 2% Methylcellulose + 0.5% Tween 80)
-
Sterile, flexible-tipped gavage needles (20-22 G)
-
Sterile syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
Suspend this compound in the vehicle to the desired concentration.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to determine the correct administration volume.
-
Gently restrain the mouse by the scruff of the neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.
-
Administer the suspension slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Subcutaneous (s.c.) Injection
Subcutaneous injection allows for slower, more sustained absorption of the compound.
Materials:
-
This compound
-
Vehicle (as for i.p. injection or sterile saline if soluble)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 G)
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare the solution as described for i.p. injection.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse and lift a fold of skin over the back, between the shoulder blades (interscapular region).
-
Insert the needle into the base of the "tent" of skin, parallel to the spine.
-
Aspirate to check for blood.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage.
-
Intravenous (i.v.) Injection
Intravenous injection provides the most rapid onset of action as the compound is delivered directly into the bloodstream. This technique requires a high degree of skill.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., saline with a solubilizing agent like Tween 80)
-
Sterile syringes (0.5-1 ml)
-
Sterile needles (27-30 G)
-
A mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle. The solution must be sterile and free of particulates.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into one of the lateral tail veins.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor closely.
-
Mandatory Visualizations
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound through the CB1 receptor.
Caption: this compound activates the CB1 receptor, initiating intracellular signaling.
Experimental Workflow for In Vivo Administration
This diagram outlines the general workflow for an in vivo drug administration experiment in mice.
Caption: A generalized workflow for in vivo this compound administration in mice.
References
- 1. Methanandamide attenuates cocaine-induced hyperthermia in rats by a cannabinoid CB1-dopamine D2 receptor mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissimilar cannabinoid substitution patterns in mice trained to discriminate Δ9-tetrahydrocannabinol or methanandamide from vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for S-1 Methanandamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of S-1 Methanandamide, a selective cannabinoid receptor 1 (CB1) agonist, in a variety of cell culture applications. The information is intended to assist researchers in designing and executing experiments to investigate the biological roles of this compound.
Introduction to this compound
This compound is a synthetic analog of anandamide, an endogenous cannabinoid. It exhibits a higher metabolic stability compared to anandamide, making it a valuable tool for in vitro studies. As a ligand for the CB1 receptor, which is predominantly expressed in the central and peripheral nervous systems, this compound is instrumental in studying the endocannabinoid system's role in various physiological processes.[1][2] The CB1 receptor is a G protein-coupled receptor (GPCR) that modulates neurotransmitter release and signaling pathways involved in pain, appetite, and memory.[3][4]
Solvent Selection and Stock Solution Preparation
The selection of an appropriate solvent is critical for ensuring the solubility and stability of this compound, as well as minimizing solvent-induced cytotoxicity in cell cultures.
Recommended Solvents: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements and the cell line being used.
-
Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions.[1] It is important to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.1%) to avoid toxic effects on the cells.
-
Ethanol (B145695): this compound is also supplied as a solution in ethanol. The ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in a solvent of choice. Care should be taken as ethanol can have effects on certain cell lines.
-
Dimethylformamide (DMF) and Acetonitrile: These are also suitable solvents for this compound.
Quantitative Data on Solvents and Concentrations:
| Solvent | Stock Solution Concentration | Final Concentration in Media | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mM | ≤ 0.1% | A widely used solvent for in vitro assays. High concentrations can be cytotoxic. |
| Ethanol | Provided as a solution | Variable | Can be used as a primary solvent. May require evaporation and reconstitution in another solvent. Some cell lines are sensitive to ethanol. |
| DMSO/PEG300/Tween-80/Saline | 25 mg/mL (in DMSO) | Variable | A multi-component solvent system for preparing working solutions from a DMSO stock, which may improve solubility and delivery in some systems. |
Experimental Protocols
Preparation of this compound Working Solutions
From a DMSO Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
For a 10 µM working solution, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of sterile, serum-free cell culture medium.
-
Vortex briefly to ensure complete mixing.
-
Further dilute the working solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
From an Ethanol Stock Solution:
-
If this compound is in an ethanol solution, the ethanol can be removed by evaporation under a gentle stream of nitrogen gas.
-
Immediately add the desired solvent (e.g., DMSO) to the dried compound to prepare a stock solution as described above.
Cell Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound working solutions
-
Vehicle control solution
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for the specific cell line and duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
Before treatment, aspirate the complete medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Replace the medium with fresh medium (either complete or serum-free, depending on the assay) containing the desired final concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
Example Application: Cell Proliferation Assay in SVZ Cells
-
Cell Line: Murine Subventricular Zone (SVZ) cells
-
Treatment Concentrations: 100 nM, 300 nM, 1 µM
-
Incubation Time: 48 hours
-
Analysis: BrdU incorporation assay to measure DNA synthesis.
Signaling Pathways and Visualizations
This compound primarily acts through the CB1 receptor, a Gi/o-coupled GPCR. Activation of the CB1 receptor initiates a cascade of intracellular signaling events.
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by this compound typically leads to:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: Inhibition of voltage-gated Ca2+ channels and activation of inwardly rectifying K+ channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK): This pathway is involved in regulating cell proliferation, differentiation, and survival.
-
Activation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is also crucial for cell survival and growth.
Caption: this compound activates the CB1 receptor, leading to multiple downstream signaling events.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.
Caption: A generalized workflow for determining the effect of this compound on cell viability.
References
Application Notes and Protocols: S-1 Methanandamide Dose-Response Analysis in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of S-1 Methanandamide (B110085), a stable analog of the endogenous cannabinoid anandamide, in rat models. The included protocols and data are intended to guide researchers in designing and interpreting experiments to evaluate the physiological and behavioral effects of this compound.
Data Presentation: Dose-Response of Methanandamide in Rats
The following table summarizes the quantitative data from various studies investigating the dose-dependent effects of methanandamide in rats. These studies highlight the compound's impact on cardiovascular function, motor activity, and thermoregulation.
| Parameter | Dose Range | Effect | Animal Model | Administration Route |
| Cardiovascular | ||||
| Heart Rate | Not Specified | Dose-dependent decrease[1] | Anesthetized Wistar rats | Intravenous[1] |
| Blood Pressure | Not Specified | Dose-dependent decrease (Phase I & III)[1] | Anesthetized Wistar rats | Intravenous[1] |
| Motor Activity | ||||
| Ambulation | Not Specified | Dose-related decrease[2] | Wistar rats | Intraperitoneal |
| Stereotypy | Not Specified | Dose-related decrease | Wistar rats | Intraperitoneal |
| Inactivity | Not Specified | Dose-related increase | Wistar rats | Intraperitoneal |
| Open-Field Behavior | 3, 10, 18 mg/kg | Dose-dependent effects on ambulation, rearing, latency, grooming, urination, and defecation | Male Sprague-Dawley rats | Intraperitoneal |
| Thermoregulation | ||||
| Body Temperature | 5, 10, 20 mg/kg | 5 mg/kg: No effect; 10 mg/kg: Significant hypothermia at 15 & 30 min; 20 mg/kg: Significant hypothermia at 15, 30, 45, & 60 min | Not Specified | Intraperitoneal |
| Discriminative Effects | Not Specified | Produced THC-like discriminative effects | Not Specified | Intravenous |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Protocol 1: Evaluation of Cardiovascular Effects
Objective: To determine the dose-response effect of S-1 Methanandamide on heart rate and blood pressure in anesthetized rats.
Materials:
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution (vehicle)
-
Male Wistar rats
-
Pressure transducer and recording system
-
Intravenous catheter
Procedure:
-
Anesthetize the rats according to standard laboratory procedures.
-
Insert an intravenous catheter for drug administration.
-
Surgically expose and cannulate the carotid artery for blood pressure measurement using a pressure transducer.
-
Record baseline heart rate and blood pressure for a stable period.
-
Administer increasing doses of this compound intravenously at fixed intervals. A vehicle control group should receive saline.
-
Continuously record heart rate and blood pressure throughout the experiment.
-
Analyze the data to determine the dose-dependent changes in cardiovascular parameters.
Protocol 2: Assessment of Motor Activity (Open-Field Test)
Objective: To assess the dose-response effect of this compound on spontaneous motor activity.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with a solubilizing agent)
-
Male Wistar or Sprague-Dawley rats
-
Open-field arena equipped with automated activity monitoring or video tracking software.
Procedure:
-
Habituate the rats to the experimental room for at least 60 minutes before testing.
-
Administer this compound or vehicle intraperitoneally at various doses.
-
After a predetermined pretreatment time (e.g., 10-30 minutes), place the rat in the center of the open-field arena.
-
Record the following parameters for a set duration (e.g., 5-30 minutes):
-
Ambulatory distance (total distance traveled)
-
Stereotyped behaviors (e.g., repetitive head movements, sniffing)
-
Time spent in inactivity
-
Rearing frequency
-
Latency to leave the center
-
Grooming bouts
-
-
Analyze the data to construct dose-response curves for each behavioral parameter.
Protocol 3: Measurement of Body Temperature
Objective: To evaluate the dose-response effect of this compound on core body temperature.
Materials:
-
This compound
-
Vehicle solution
-
Male rats
-
Rectal thermometer or implantable temperature transponder
Procedure:
-
Record the baseline body temperature of each rat.
-
Administer this compound or vehicle intraperitoneally at different doses (e.g., 5, 10, 20 mg/kg).
-
Measure body temperature at regular intervals post-administration (e.g., 15, 30, 45, 60, 90, 120, 180 minutes).
-
Calculate the change in body temperature from baseline for each time point and dose.
-
Plot the dose-response curve for the hypothermic effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its dose-response analysis.
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for Dose-Response Analysis.
References
- 1. Anandamide and methanandamide induce both vanilloid VR1- and cannabinoid CB1 receptor-mediated changes in heart rate and blood pressure in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-1 Methanandamide in Neuronal Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1 Methanandamide, a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA), is a critical tool for investigating the endocannabinoid system's role in neuronal function. Its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) provides a longer duration of action compared to anandamide, making it a stable and reliable compound for in vitro studies.[1][2][3] These application notes provide detailed protocols for utilizing this compound in neuronal cell culture assays to assess its effects on cell viability, proliferation, apoptosis, and underlying signaling pathways.
Mechanism of Action
This compound primarily acts as an agonist for cannabinoid receptors, with a notable affinity for the CB1 receptor, which is abundantly expressed in the central nervous system.[2][3] Activation of CB1 receptors, which are G-protein coupled, can trigger a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of voltage-gated calcium channels, and activation of potassium channels. This signaling ultimately impacts neurotransmitter release and neuronal excitability.
Beyond CB1 receptors, this compound has been shown to interact with other molecular targets, which may contribute to its diverse physiological effects. These include:
-
TASK-1 Potassium Channels: Direct blockage of these channels can lead to neuronal depolarization.
-
T-type Calcium Channels: Inhibition of these channels can modulate neuronal firing patterns.
-
Dopamine (B1211576) Transporter (DAT): this compound can inhibit DAT function through a receptor-independent mechanism, potentially by altering its trafficking.
The multifaceted interactions of this compound underscore the complexity of the endocannabinoid system and highlight the importance of thorough investigation in relevant neuronal models.
Data Summary: Effects of this compound on Neuronal Cells
The following tables summarize quantitative data from various studies on the effects of this compound and its analog anandamide on neuronal cell cultures.
Table 1: Effects on Cell Proliferation and Viability
| Cell Type | Compound | Concentration | Effect | Reference |
| Mouse Subventricular Zone (SVZ) Cells | R-(+)-Methanandamide | 1 µM | Significant increase in BrdU-positive cells (proliferation) | |
| Mouse Subventricular Zone (SVZ) Cells | R-(+)-Methanandamide | 1 µM | No significant effect on the number of TUNEL-positive nuclei (apoptosis) | |
| Rat Cortical Neurons | Anandamide | 30 µM | Reduced mitochondrial membrane potential, leading to cell death | |
| Primary Neuronal Cultures | Anandamide | 100 nM | Neuroprotective against 3NP + QUIN toxicity |
Table 2: Electrophysiological and Neurochemical Effects
| Cell Type/Preparation | Compound | Concentration | Effect | Reference |
| Cerebellar Granule Neurons | Anandamide | 10 µM | Blocks ~50% of the pH-sensitive standing-outward K+ current (IKso) and causes depolarization | |
| NG108-15 Neuroblastoma Cells | Methanandamide | 1 µM | Inhibited T-type calcium currents by 65 ± 6% | |
| EM4 cells expressing hDAT | Methanandamide | 10 µM | Significantly decreased ASP+ uptake rate (inhibited dopamine transporter function) | |
| Rat Hippocampal Slices | Anandamide | 1 µM & 10 µM | Decreased the slope of the field e.p.s.p. by 14.4±7% and 28.3±4% respectively |
Experimental Protocols
Protocol 1: Neuronal Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Neuronal progenitor cells or a proliferating neuronal cell line
-
Complete cell culture medium
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound as described in the viability assay.
-
BrdU Labeling: Four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with fixation solution for 15 minutes, and then permeabilize for 10 minutes.
-
Immunostaining:
-
Incubate with anti-BrdU antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Wash with PBS.
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the coverslips on microscope slides.
-
Imaging and Analysis: Capture images using a fluorescence microscope and count the number of BrdU-positive nuclei and the total number of nuclei. Calculate the proliferation rate as the percentage of BrdU-positive cells.
Protocol 3: Apoptosis Assay (TUNEL Staining)
This protocol detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Neuronal cells cultured on coverslips
-
This compound
-
TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously. Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the TUNEL kit manufacturer's instructions.
-
TUNEL Reaction: Perform the TUNEL reaction by incubating the cells with the enzyme and label solution provided in the kit.
-
Counterstaining and Mounting: Counterstain the nuclei and mount the coverslips.
-
Imaging and Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.
Visualizations
Signaling Pathways of this compound
References
- 1. The endogenous cannabinoid, anandamide, inhibits dopamine transporter function by a receptor–independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
Application Notes and Protocols for S-1 Methanandamide in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1 Methanandamide (B110085), a metabolically stable analog of the endogenous cannabinoid anandamide (B1667382), is a potent agonist of the cannabinoid receptor type 1 (CB1). Its stability makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes through in vivo studies in rodents. These application notes provide detailed protocols for assessing the effects of S-1 Methanandamide on locomotor activity, anxiety-like behavior, and nociception in rodents.
Data Presentation
The following tables summarize the dose-dependent effects of (R)-methanandamide, a stereoisomer of this compound with similar activity, on various behavioral paradigms in rodents.
Table 1: Dose-Response Effects of (R)-Methanandamide on Locomotor Activity in the Open Field Test in Rats
| Dose (mg/kg, i.p.) | Ambulation (Squares Crossed) | Rearing Frequency | Latency to Leave Center (s) |
| Vehicle | Baseline | Baseline | Baseline |
| 10 | Decreased | Decreased | Increased |
| 18 | Significantly Decreased[1] | Significantly Decreased[1] | Significantly Increased[1] |
| 30 | Profoundly Decreased[2] | Profoundly Decreased[2] | Markedly Increased |
Table 2: Dose-Response Effects of Anandamide on Anxiety-Like Behavior in the Elevated Plus-Maze in Mice *
| Dose (mg/kg, i.p.) | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle | Baseline | Baseline |
| 0.01 | No significant change | No significant change |
| 0.1 | Increased | Increased |
| 1.0 | No significant change | No significant change |
*Data for anandamide is presented as a proxy due to the limited availability of direct dose-response studies for this compound in the elevated plus-maze. This compound is expected to produce similar, but more potent and longer-lasting effects.
Table 3: Expected Dose-Dependent Effects of this compound on Nociception in the Hot Plate Test in Rats
| Dose (mg/kg, i.p.) | Latency to Paw Lick/Jump (s) |
| Vehicle | Baseline |
| Low Dose (e.g., 1-5) | Increased latency |
| High Dose (e.g., 10-20) | Significantly increased latency |
Experimental Protocols
Preparation of this compound Solution
Vehicle Preparation: A common vehicle for methanandamide is a mixture of ethanol (B145695), Tween 80, and saline. For example, a 1:1:18 ratio of ethanol:Tween 80:saline can be used.
Procedure:
-
Dissolve the desired amount of this compound in ethanol.
-
Add Tween 80 to the solution and mix thoroughly.
-
Add saline to the mixture to achieve the final desired concentration and vehicle ratio.
-
Vortex the solution until it is clear and homogenous.
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into equal squares. The arena should be placed in a sound-attenuated room with consistent, dim lighting.
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) to the rats. A pre-treatment time of 15-30 minutes is recommended.
-
Place the rat in the center of the open field arena.
-
Record the animal's behavior for a 5-minute session using an automated tracking system or manual scoring.
-
Parameters to measure include:
-
Ambulation: The number of squares crossed with all four paws.
-
Rearing: The number of times the animal stands on its hind legs.
-
Latency: The time it takes for the animal to leave the central area.
-
Grooming: The duration of self-grooming behavior.
-
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
Elevated Plus-Maze Test for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (e.g., 50 cm).
Procedure:
-
Administer this compound or vehicle i.p. to the mice.
-
Place the mouse in the central square of the maze, facing an open arm.
-
Allow the mouse to freely explore the maze for a 5-minute session.
-
Record the session with a video camera and analyze the following parameters:
-
Time spent in open arms: A measure of anxiolytic-like effects.
-
Number of entries into open arms: Another indicator of anxiolytic-like behavior.
-
Time spent in closed arms: A measure of anxiety-like behavior.
-
Number of entries into closed arms: Can be used as a measure of general activity.
-
-
Clean the maze with 70% ethanol between each animal.
Hot Plate Test for Nociception
Objective: To assess the analgesic properties of this compound by measuring the response latency to a thermal stimulus.
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52-55°C). A transparent cylinder is placed on the plate to confine the animal.
Procedure:
-
Administer this compound or vehicle i.p. to the rats.
-
At a predetermined time post-injection (e.g., 30 minutes), place the rat on the hot plate and start a timer.
-
Observe the rat for nociceptive responses, typically paw licking or jumping.
-
Stop the timer as soon as a response is observed and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage in the absence of a response.
-
The analgesic effect can be expressed as the increase in latency to respond compared to the vehicle-treated group.
Mandatory Visualizations
Caption: this compound Signaling Pathway via CB1 Receptor.
Caption: Experimental Workflow for Rodent Behavioral Studies.
References
- 1. Effects of delta-9-tetrahydrocannabinol and (R)-methanandamide on open-field behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cannabinoid receptor antagonist SR-141716 does not readily antagonize open-field effects induced by the cannabinoid receptor agonist (R)-methanandamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Effects of S-1 Methanandamide on Adenylyl Cyclase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1 Methanandamide is a synthetic analog of anandamide, an endogenous cannabinoid ligand. As a ligand for the cannabinoid receptor type 1 (CB1), this compound is a valuable tool for neuroscience research.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[2] Activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3][4] The measurement of adenylyl cyclase activity, therefore, serves as a critical functional assay to characterize the pharmacological properties of CB1 receptor ligands.
These application notes provide detailed protocols for measuring the inhibitory effects of this compound on adenylyl cyclase activity, primarily through the quantification of intracellular cAMP levels. The provided methodologies are designed for researchers in academic and industrial settings engaged in drug discovery and the elucidation of cannabinoid signaling pathways.
Signaling Pathway of this compound
This compound, upon binding to the CB1 receptor, initiates a signaling cascade that inhibits adenylyl cyclase. This process is mediated by the dissociation of the G-protein into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP.
Data Presentation
| Parameter | Value | Species/System | Reference |
| Ki for CB1 Receptor | 173 nM | Not Specified | |
| IC50 for Inhibition of Electrically-Evoked Twitch Response | 230 nM | Mouse Vas Deferens |
Experimental Protocols
Protocol 1: Cell Culture and Preparation
This protocol is designed for Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 receptor (hCB1R).
Materials:
-
hCB1R-HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Non-enzymatic cell dissociation solution or Trypsin-EDTA
Procedure:
-
Cell Culture: Culture hCB1R-HEK293 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Include the appropriate selection antibiotic to maintain CB1 receptor expression. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: On the day before the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or a brief incubation with Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well or 384-well white, opaque microplate at a density optimized for the chosen cAMP assay kit.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay
This protocol outlines the measurement of this compound's inhibitory effect on adenylyl cyclase by stimulating the enzyme with forskolin (B1673556) and then quantifying the resulting cAMP levels using a commercially available assay kit (e.g., HTRF, bioluminescent, or ELISA-based kits).
Materials:
-
hCB1R-HEK293 cells plated in microplates (from Protocol 1)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX) or other phosphodiesterase inhibitors
-
Assay Buffer (typically a CO2-independent medium or HBSS)
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP Assay)
-
DMSO (for dissolving compounds)
Experimental Workflow:
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. The concentration range should bracket the expected IC50 (a starting point could be from 1 nM to 10 µM).
-
Prepare a stock solution of forskolin in DMSO. Dilute the forskolin in assay buffer to a working concentration that will be 2X the final desired concentration. The final concentration of forskolin should be one that elicits approximately 80% of its maximal effect (EC80), which should be determined in a preliminary experiment.
-
Prepare a stock solution of a phosphodiesterase inhibitor like IBMX in DMSO. Dilute in assay buffer to a working concentration that is 2X the desired final concentration (e.g., a final concentration of 100-500 µM).
-
-
Assay Execution:
-
Remove the culture medium from the plated cells and wash once with assay buffer.
-
Add the phosphodiesterase inhibitor solution to all wells and incubate for 15-30 minutes at room temperature.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (assay buffer with the same percentage of DMSO as the highest this compound concentration).
-
Add the forskolin solution to all wells except for the basal control wells (which should receive only assay buffer).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
cAMP Detection:
-
Follow the instructions provided with your specific cAMP assay kit to lyse the cells (if necessary) and add the detection reagents.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition:
-
Read the plate using a microplate reader compatible with the chosen assay's detection method (e.g., luminescence, fluorescence, or absorbance).
-
Data Analysis
-
Normalization:
-
Subtract the average signal from the basal control wells (no forskolin, no this compound) from all other readings to correct for background.
-
Normalize the data by setting the signal from the forskolin-only wells (no this compound) as 100% cAMP production.
-
-
IC50 Determination:
-
Plot the normalized percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that produces 50% of its maximal inhibition.
-
Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects of this compound on adenylyl cyclase activity. By measuring the inhibition of forskolin-stimulated cAMP accumulation, researchers can quantitatively determine the potency and efficacy of this and other cannabinoid receptor ligands. This information is crucial for understanding their mechanism of action and for the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-1 Methanandamide in Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S-1 Methanandamide (B110085), a synthetic analog of the endocannabinoid anandamide (B1667382), for the investigation of cannabinoid receptor signaling. This document outlines its binding characteristics, functional effects on downstream signaling pathways, and detailed protocols for key experimental assays.
Introduction to S-1 Methanandamide
This compound is the (S)-enantiomer of methanandamide and serves as a valuable tool for studying the endocannabinoid system. It is recognized as a ligand for the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Its increased metabolic stability compared to the endogenous ligand anandamide makes it a more robust research tool for in vitro and in vivo studies.[3]
Receptor Binding and Functional Profile
This compound exhibits selectivity for the CB1 receptor over the CB2 receptor. Its binding affinity and functional potency have been characterized in various assays, providing a basis for its use in elucidating CB1 receptor-mediated signaling cascades.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound and its R-enantiomer at cannabinoid receptors.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Preparation | Radioligand | Kᵢ (nM) | Reference |
| This compound | CB1 | Radioligand Binding | Not Specified | Not Specified | 173 | [2] |
| (R)-Methanandamide | CB1 | Radioligand Binding | Rat Forebrain Membranes | [³H]CP-55,940 | 20 ± 1.6 | [3] |
| Anandamide | CB1 | Radioligand Binding | Rat Forebrain Membranes | [³H]CP-55,940 | 78 ± 2 |
Table 2: Functional Potency
| Compound | Assay | Tissue/Cell Line | Measured Effect | IC₅₀ (nM) | Reference |
| This compound | Mouse Vas Deferens | Mouse Vas Deferens | Inhibition of electrically-evoked twitch response | 230 | |
| (R)-Methanandamide | Mouse Vas Deferens | Mouse Vas Deferens | Inhibition of electrically-evoked contractions | Not Specified |
Signaling Pathways
Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
CB1 Receptor G-protein Signaling Pathway
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on receptor signaling.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.
References
Troubleshooting & Optimization
Technical Support Center: S-1 Methanandamide Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-1 Methanandamide. The following information addresses common solubility challenges in aqueous solutions and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a lipophilic compound and, as such, exhibits very low solubility in aqueous buffers like phosphate-buffered saline (PBS). The solubility in PBS at a pH of 7.2 is less than 100 µg/mL.[1][2] To achieve higher concentrations for experimental use, it is necessary to use organic solvents or specialized formulation techniques.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For preparing a stock solution, it is recommended to use organic solvents in which this compound has high solubility. These include:
-
Dimethyl sulfoxide (B87167) (DMSO): >30 mg/mL[1][2] or even up to 100 mg/mL (ultrasonication may be required).[3]
-
Ethanol: >100 mg/mL.
-
Dimethylformamide (DMF): >10 mg/mL.
When preparing stock solutions in DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the product.
Q3: How can I prepare a working solution of this compound in an aqueous buffer for my experiments?
A3: To prepare a working solution in an aqueous buffer, you will need to dilute your stock solution. However, direct dilution of a high-concentration organic stock solution into an aqueous buffer can cause the compound to precipitate. To avoid this, it is recommended to use a vehicle that improves solubility. Common strategies include the use of co-solvents and surfactants. For example, a mixture of Ethanol and PBS (in a 1:2 ratio) can achieve a solubility of 8.5 mg/mL. For in vivo studies, specific formulations using DMSO, PEG300, and Tween-80, or cyclodextrins are often employed.
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation indicates that the compound is not fully dissolved. Here are a few troubleshooting steps:
-
Sonication: Place the solution in an ultrasonic bath. This can help to break down aggregates and aid in dissolution.
-
Gentle Heating: Gently warm the solution. However, be cautious with temperature, as excessive heat can degrade the compound.
-
Adjusting the Vehicle: The concentration of the organic solvent in your final working solution might be too low. You may need to optimize your formulation by increasing the proportion of co-solvents or surfactants.
-
Fresh Reagents: Ensure that your solvents, particularly DMSO, are of high quality and anhydrous.
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | >30 mg/mL | |
| DMSO (with ultrasonication) | 100 mg/mL (276.58 mM) | |
| Ethanol | >100 mg/mL | |
| Dimethylformamide (DMF) | >10 mg/mL | |
| Ethanol:PBS (1:2) | 8.5 mg/mL | |
| PBS (pH 7.2) | <100 µg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.91 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.91 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the required amount of this compound. For 1 mL of a 10 mM solution, you will need 3.616 mg (Formula Weight: 361.6 g/mol ).
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the compound is fully dissolved.
-
If dissolution is slow or incomplete, place the vial in an ultrasonic bath for short intervals until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution into the cell culture medium to achieve the desired final concentration.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the final working solution to the cells immediately after preparation.
Protocol 3: Preparation of a Vehicle for In Vivo Studies
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until the solution is clear.
-
This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.
Visual Guides
Caption: Workflow for this compound solution preparation.
Caption: Troubleshooting guide for this compound solubility.
Caption: Simplified CB1 receptor signaling pathway.
References
Optimizing S-1 Methanandamide Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of S-1 Methanandamide in in vitro assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Question: My this compound is precipitating out of solution when I add it to my aqueous cell culture medium. How can I improve its solubility?
Answer:
This compound is a lipophilic compound with limited aqueous solubility. Precipitation in your cell culture medium is a common issue that can lead to inconsistent and inaccurate results. Here are several strategies to mitigate this problem:
-
Proper Stock Solution Preparation:
-
Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] Ultrasonic assistance may be necessary to fully dissolve the compound.[1]
-
Store stock solutions at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1] Use freshly opened, anhydrous DMSO for the best results, as DMSO is hygroscopic and absorbed water can affect solubility.[1]
-
-
Working Dilution Preparation:
-
When preparing your working concentration, it is crucial to dilute the DMSO stock solution directly into your serum-containing cell culture medium with vigorous vortexing or mixing. The serum proteins can help to stabilize the compound and prevent precipitation.
-
Avoid making intermediate dilutions in aqueous buffers like PBS, as this will likely cause the compound to precipitate.
-
-
Final DMSO Concentration:
-
Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, for particularly insoluble compounds, you may need to tolerate a slightly higher DMSO concentration. It is essential to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
-
-
Use of Solubilizing Agents:
-
For in vivo or certain in vitro applications, co-solvents and excipients can be used. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another option is to use cyclodextrins, such as 20% SBE-β-CD in saline.
-
Question: I am observing unexpected or inconsistent results in my assay. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to the compound's stability, concentration, and off-target effects.
-
Compound Stability: this compound is more metabolically stable than the endogenous cannabinoid anandamide (B1667382). However, repeated freeze-thaw cycles of the stock solution should be avoided. Aliquoting the stock solution into single-use vials is recommended.
-
Accurate Concentration: Ensure accurate pipetting and serial dilutions. Given the lipophilic nature of the compound, it may adhere to plastic surfaces. Pre-rinsing pipette tips with the solvent can help to ensure accurate transfer.
-
Off-Target Effects: this compound is known to interact with multiple receptors, including the cannabinoid receptor 1 (CB1), Transient Receptor Potential Vanilloid 1 (TRPV1), and G-protein coupled receptor 55 (GPR55). The observed effect in your assay will depend on the expression profile of these receptors in your cell line. Consider using selective antagonists for each receptor to dissect the specific pathway being activated. For instance, a CB1 antagonist like rimonabant (B1662492) can be used to confirm CB1-mediated effects.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and free from contamination. Cellular responses can vary with cell density and passage number.
Question: I am seeing cytotoxicity at higher concentrations of this compound. How can I determine the optimal non-toxic concentration range?
Answer:
Cytotoxicity is a potential concern with any experimental compound, especially at higher concentrations.
-
Dose-Response Cytotoxicity Assay: It is crucial to perform a dose-response experiment to determine the cytotoxic profile of this compound in your specific cell line. This can be done using standard cytotoxicity assays such as MTT, XTT, or LDH release assays. Test a wide range of concentrations, starting from nanomolar and extending into the high micromolar range.
-
Time-Course Experiment: Cytotoxicity can also be time-dependent. Assess cell viability at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of any potential toxic effects.
-
Observation of Cell Morphology: Visually inspect your cells under a microscope for any changes in morphology, such as rounding, detachment, or membrane blebbing, which can be indicative of cytotoxicity.
Based on the results of these assays, you can establish a non-toxic working concentration range for your functional experiments. For example, studies have shown that anandamide, a related compound, can induce cytotoxicity in melanoma cells with an IC50 in the micromolar range.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is an analog of anandamide and acts as a ligand for multiple receptors. Its primary and most well-characterized target is the cannabinoid receptor 1 (CB1) , where it acts as an agonist. It also interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and the orphan G-protein coupled receptor 55 (GPR55) .
Q2: What is the binding affinity of this compound for the CB1 receptor?
A2: The reported binding affinity (Ki) of this compound for the CB1 receptor is approximately 173-175 nM .
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: The optimal concentration will vary depending on the specific assay and cell type. However, based on published literature, a general guideline is as follows:
-
Receptor binding and activation: Low nanomolar to low micromolar range. For example, it inhibits electrically-evoked twitch response in mouse vas deferens with an IC50 of 230 nM .
-
Cell signaling (e.g., calcium flux): Low micromolar range. The EC50 for initiating calcium signaling in some endothelial cells is reported to be around 10.6 µM .
-
Cell proliferation/viability assays: Low micromolar range. A significant increase in cell proliferation has been observed at 1 µM in murine subventricular zone cell cultures.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. Use sonication if necessary to ensure it is fully dissolved. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What are the key signaling pathways activated by this compound?
A5: The signaling pathways activated by this compound are dependent on the receptor it engages:
-
CB1 Receptor: As a G-protein coupled receptor (GPCR), CB1 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also modulate ion channels and activate MAP kinase pathways.
-
GPR55: GPR55 activation is coupled to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium.
-
TRPV1 Receptor: TRPV1 is a non-selective cation channel. Its activation by this compound leads to an influx of cations, primarily calcium, resulting in membrane depolarization.
Data Presentation
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Receptor | Value | Assay System |
| Ki | CB1 | 173 nM | Radioligand displacement assay |
| Ki | CB1 | 175 nM | Displacement of radiolabeled CP 55,940 |
| IC50 | CB1 | 230 nM | Inhibition of electrically-evoked twitch response in mouse vas deferens |
| EC50 | GPR55 | ~10.6 µM | Calcium signaling in human umbilical vein-derived endothelial cells |
Table 2: Recommended Starting Concentrations for Common In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Receptor Binding Assays | 1 nM - 10 µM | To determine Ki or IC50 values. |
| cAMP Accumulation Assays | 10 nM - 30 µM | To measure inhibition of adenylyl cyclase via CB1. |
| Calcium Flux Assays | 100 nM - 50 µM | To measure Ca2+ mobilization via GPR55 or TRPV1. |
| Cell Proliferation Assays | 100 nM - 10 µM | Assess effects on cell growth over 24-72 hours. |
| Cytotoxicity Assays | 1 µM - 100 µM | To determine the toxic concentration range. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from a study on the effect of (R)-(+)-Methanandamide on cell proliferation in murine subventricular zone cell cultures.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To synchronize the cell cycle, you may serum-starve the cells for 12-24 hours prior to treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Four hours prior to the end of the treatment period, add BrdU (5-bromo-2'-deoxyuridine) to each well at a final concentration of 10 µM.
-
Fixation and Permeabilization: At the end of the incubation, remove the medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-30 minutes at room temperature. After washing with PBS, permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
DNA Denaturation: To expose the incorporated BrdU, treat the cells with 2N HCl for 30-60 minutes at room temperature. Neutralize with 0.1 M sodium borate (B1201080) buffer.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with an anti-BrdU primary antibody, followed by a fluorescently-labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst. Image the wells using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the number of BrdU-positive cells and the total number of cells in each well. Express the data as the percentage of BrdU-positive cells.
Protocol 2: Calcium Flux Assay
This is a general protocol for measuring intracellular calcium mobilization using a fluorescent calcium indicator.
-
Cell Seeding: Seed your cells in a black, clear-bottom 96-well plate. Allow cells to adhere and form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, probenecid (B1678239) is included to prevent dye leakage.
-
Incubation: Remove the culture medium and add the dye loading buffer to each well. Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells 2-3 times with a physiological buffer (e.g., HBSS) to remove extracellular dye. Leave a final volume of buffer in each well.
-
Baseline Reading: Place the plate in a fluorescence plate reader equipped with an injection system. Measure the baseline fluorescence for a short period (e.g., 30-60 seconds).
-
Compound Injection and Measurement: Inject the desired concentration of this compound into the wells while continuously recording the fluorescence signal. Continue to record for several minutes to capture the full calcium response.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The response is often quantified as the peak fluorescence intensity or the area under the curve.
Visualization
References
long-term storage and stability of S-1 Methanandamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage and stability of S-1 Methanandamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative stability data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C.[1][2] It is also recommended to store the compound under an inert gas, such as argon or nitrogen, and protected from light, as it is photosensitive. When stored under these conditions, this compound is stable for at least two years.[2]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these stock solutions at -80°C for up to six months or at -20°C for up to one month.[3] It is generally not recommended to store aqueous solutions for more than one day due to the potential for hydrolysis.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For cell culture experiments, an ethanolic solution can be directly added to the medium, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. It is crucial to protect both the solid compound and its solutions from light during storage and handling to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
Q5: How does the stability of this compound compare to the endogenous cannabinoid anandamide (B1667382) (AEA)?
A5: this compound is a synthetic analog of anandamide designed for greater metabolic stability. It is more resistant to hydrolysis by the enzyme fatty acid amide hydrolase (FAAH) compared to anandamide. This increased stability makes it a more robust tool for in vitro and in vivo studies.
Stability Data
The following tables summarize the stability of this compound under various storage conditions.
Table 1: Long-Term Storage Stability of Solid this compound
| Storage Temperature | Recommended Duration | Special Conditions |
| -20°C | ≥ 2 years | Store under inert gas (e.g., argon), protect from light. |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | ≤ 6 months |
| -20°C | ≤ 1 month | |
| Ethanol | -80°C | ≤ 6 months |
| -20°C | ≤ 1 month | |
| Aqueous Buffer (e.g., PBS) | 4°C | ≤ 24 hours |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected bioactivity | 1. Degradation of this compound: Improper storage (temperature, light exposure), repeated freeze-thaw cycles of stock solutions. 2. Precipitation in aqueous media: Low solubility of this compound in aqueous buffers. 3. Adsorption to plasticware: The lipophilic nature of the compound can lead to loss on container surfaces. | 1. Ensure storage at -20°C or -80°C, protected from light. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions. 2. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute into aqueous media immediately before use. Ensure the final solvent concentration is low and compatible with your experimental system. Sonication may aid dissolution. 3. Use low-adhesion microplates and pipette tips, or pre-rinse surfaces with the experimental buffer. |
| Precipitate forms when diluting stock solution in aqueous buffer | Low aqueous solubility: The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of organic co-solvent (if tolerated by the experimental system). 3. Use a carrier protein like bovine serum albumin (BSA) in the buffer to improve solubility. |
| Variable results between experiments | 1. Inconsistent solution preparation: Differences in solvent, concentration, or preparation time. 2. Degradation during experiment: Prolonged incubation at physiological temperatures can lead to degradation. | 1. Standardize the solution preparation protocol. Always prepare fresh working solutions from a properly stored stock. 2. Minimize the duration of experiments at higher temperatures where possible. Include control samples to assess stability over the experimental time course. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | 1. Presence of degradation products: Exposure to harsh conditions (e.g., strong acids/bases, high temperatures, light). 2. Contamination: Impurities from solvents, glassware, or other reagents. | 1. Analyze a freshly prepared standard to confirm the retention time of the intact compound. If additional peaks are present in older samples, it indicates degradation. 2. Run a blank (solvent only) to identify any background contamination. Use high-purity solvents and clean equipment. |
Experimental Protocols
Stability-Indicating HPLC-UV Method
Objective: To assess the stability of this compound and quantify its degradation over time under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or phosphoric acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for various time points.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for various time points.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Incubate solid this compound and a solution at 60°C for various time points.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for various time points. Keep a control sample in the dark.
-
-
Neutralization: After incubation, neutralize the acidic and basic samples before injection.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the wavelength of maximum absorbance for this compound (determined by UV scan, typically around 220 nm).
-
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Quantify the peak area of intact this compound in the stressed samples.
-
Calculate the percentage of degradation over time for each condition.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
LC-MS Method for Degradation Product Identification
Objective: To identify the mass of potential degradation products of this compound.
Materials:
-
Forced degradation samples from the HPLC-UV protocol.
-
LC-MS system with an electrospray ionization (ESI) source and a mass analyzer (e.g., quadrupole or time-of-flight).
-
LC-MS grade solvents.
Procedure:
-
Chromatographic Separation: Use similar HPLC conditions as described above to separate the degradation products.
-
Mass Spectrometry Analysis:
-
Ionization Mode: ESI positive mode is generally suitable for this compound.
-
Mass Range: Scan a mass range that includes the parent compound and potential degradation products (e.g., m/z 100-600).
-
Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the parent ion and any significant degradation product peaks to obtain structural information.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks.
-
Propose potential structures for the degradation products based on the mass difference from the parent compound and the fragmentation patterns. Common degradation pathways include hydrolysis of the amide bond and oxidation of the arachidonyl chain.
-
Visualizations
References
preventing degradation of S-1 Methanandamide in experiments
Welcome to the technical support center for S-1 Methanandamide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound, providing solutions to prevent its degradation and ensure experimental success.
Q1: My this compound solution appears cloudy or precipitated. What should I do?
A1: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has been stored improperly. This compound is highly lipophilic.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. For stock solutions, DMSO and ethanol (B145695) are commonly used. For aqueous buffers, the use of a carrier solvent like DMSO or ethanol is necessary, but their final concentration should be kept low to avoid cellular toxicity.[1][2][3][4]
-
Sonication & Gentle Warming: Briefly sonicate the solution or warm it gently (to no more than 37°C) to aid dissolution.
-
Dilution: If precipitation persists, it may be necessary to dilute the solution to a lower concentration.
-
Fresh Preparation: It is always best to prepare fresh working solutions from a stock solution on the day of the experiment.
-
Q2: I am observing inconsistent or weaker-than-expected biological effects in my cell-based assays. Could this be due to degradation?
A2: Yes, inconsistent results can be a sign of this compound degradation. While more stable than its parent compound, anandamide, it can still degrade under certain conditions.[5]
-
Troubleshooting Steps:
-
Storage: Verify that your stock solutions have been stored correctly. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is ideal. Avoid repeated freeze-thaw cycles.
-
Working Solution Stability: Prepare working solutions in your cell culture media immediately before use. The presence of serum and enzymes in the media can contribute to degradation over time.
-
pH of Media: While specific pH stability data for this compound is limited, related compounds can be sensitive to pH extremes. Ensure your culture media is properly buffered.
-
Enzymatic Degradation: this compound is more resistant to hydrolysis by fatty acid amide hydrolase (FAAH) than anandamide. However, if your cells express high levels of FAAH or other metabolic enzymes like cyclooxygenase-2 (COX-2), some degradation may still occur. Consider using FAAH inhibitors if you suspect enzymatic degradation is a significant factor.
-
Q3: How can I confirm the integrity of my this compound compound?
A3: Analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used to assess the purity and concentration of your this compound solution and to detect potential degradation products.
Q4: Are there any common pitfalls I should be aware of when working with synthetic cannabinoids like this compound?
A4: Yes, several general laboratory practices are crucial for obtaining reliable results with synthetic cannabinoids.
-
Key Considerations:
-
Accurate Weighing: These compounds are often potent and used at low concentrations, so precise weighing is critical.
-
Cross-Contamination: Thoroughly clean all labware and use dedicated equipment where possible to avoid cross-contamination between different compounds.
-
Adsorption to Plastics: Lipophilic compounds like this compound can adsorb to plastic surfaces. Use glass or low-adhesion plasticware whenever possible.
-
Light Sensitivity: Protect solutions from direct light, as this can cause degradation of some cannabinoids.
-
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the stability and receptor binding of this compound and its parent compound, anandamide.
Table 1: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Table 2: Comparison of Receptor Binding Affinities (Ki)
| Compound | Receptor | Binding Affinity (Ki) in nM |
| This compound | CB1 | 173 |
| (R)-Methanandamide | CB1 | 20 |
| Anandamide | CB1 | 78 |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock solutions and accurate working dilutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Aseptically weigh the required amount of this compound powder. c. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution. e. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes or glass vials to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Prepare serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations. c. Ensure that the final concentration of the solvent (e.g., DMSO or ethanol) in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. d. Vortex the working solutions gently before adding them to your experimental setup.
Protocol 2: In Vitro Cell Viability Assay
Objective: To assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cultured cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: a. Prepare fresh working solutions of this compound at various concentrations in complete cell culture medium. Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration). b. Carefully remove the old medium from the wells and replace it with the prepared working solutions. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: a. Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur. c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background reading (from wells with medium only). b. Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 3: Cannabinoid Receptor 1 (CB1) Competition Binding Assay
Objective: To determine the binding affinity of this compound for the CB1 receptor using a radioligand competition assay.
Materials:
-
Cell membranes expressing the CB1 receptor
-
Radioligand (e.g., [³H]-CP55,940)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN55,212-2)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates with GF/C filters
-
Vacuum manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: a. In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Radioligand + cell membranes in binding buffer.
- Non-specific Binding: Radioligand + cell membranes + a high concentration of non-labeled competitor in binding buffer.
- Competition: Radioligand + cell membranes + varying concentrations of this compound in binding buffer.
-
Incubation: a. Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: a. Rapidly filter the contents of each well through the filter plate using a vacuum manifold. b. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: a. Allow the filters to dry completely. b. Add scintillation cocktail to each well. c. Count the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the this compound concentration. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Ki (binding affinity) of this compound using the Cheng-Prusoff equation.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate key signaling pathways activated by this compound and a typical experimental workflow.
References
- 1. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 2. Dimethyl Sulfoxide and Ethanol Elicit Increased Amyloid Biogenesis and Amyloid-Integrated Biofilm Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
S-1 Methanandamide shelf life and handling instructions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the shelf life, handling, and experimental use of S-1 Methanandamide.
Shelf Life and Storage
Proper storage of this compound is crucial to maintain its stability and activity. Below is a summary of recommended storage conditions and shelf life.
| Form | Storage Temperature | Shelf Life |
| Solid (Pure Form) | -20°C | ≥ 2 years[1] |
| 4°C | 2 years[2] | |
| Stock Solution in DMSO | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic analog of anandamide, an endogenous cannabinoid.[2] It is a potent ligand for the cannabinoid receptor 1 (CB1).
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL, though ultrasonic treatment may be necessary to achieve full dissolution. It is important to use newly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.
Q3: Can I store the working solution for my in vivo experiment?
A3: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use. While the clarified stock solution can be stored as indicated in the table above, the final diluted working solution may not be stable for long periods.
Q4: How can I change the solvent if the product is provided in ethanol (B145695)?
A4: To change the solvent, you can evaporate the ethanol under a gentle stream of nitrogen gas and then immediately add the solvent of your choice.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Q: I am having trouble dissolving this compound in DMSO.
A:
-
Use high-quality DMSO: Ensure you are using anhydrous or newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly hinder solubility.
-
Use sonication: Gentle warming and sonication can aid in the dissolution of this compound in DMSO.
-
Check concentration: While soluble up to 100 mg/mL in DMSO, starting with a lower concentration and gradually increasing it may help.
Q: My this compound solution appears cloudy or has precipitated after dilution.
A:
-
Solvent compatibility: When preparing aqueous working solutions from a DMSO stock, ensure that the final concentration of DMSO is compatible with your assay and does not cause precipitation.
-
Use of co-solvents: For in vivo preparations, a specific protocol involving co-solvents is recommended. One such protocol involves a stepwise addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Fresh preparation: Always prepare aqueous working solutions fresh before each experiment to minimize the risk of precipitation over time.
Q: I am observing lower than expected activity in my assay.
A:
-
Improper storage: Verify that the compound and its solutions have been stored at the recommended temperatures and for no longer than the specified shelf life. Repeated freeze-thaw cycles of stock solutions should be avoided by aliquoting after the initial preparation.
-
Degradation: Although this compound is more stable than anandamide, degradation can still occur. Visually inspect the solid compound for any change in color or appearance. For solutions, any cloudiness or precipitation might indicate a problem.
-
Assay conditions: Ensure that the pH, temperature, and other conditions of your experimental setup are optimal for this compound activity.
Experimental Protocols
Detailed Protocol for In Vivo Solution Preparation
This protocol is designed to achieve a clear solution of this compound for in vivo administration.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (sterile)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL. Ensure it is fully dissolved, using sonication if necessary.
-
Stepwise dilution: To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, follow these steps in order: a. Add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again until uniform. c. Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.
-
Final concentration: This procedure yields a clear solution with a final this compound concentration of ≥ 2.5 mg/mL.
-
Usage: Use the prepared working solution on the same day.
Experimental Protocol: CB1 Receptor Binding Assay
This is a general protocol for a competitive radioligand binding assay to determine the affinity of this compound for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor.
-
[³H]CP55,940 (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 2 mg/ml BSA, pH 7.4.
-
Washing buffer: 50 mM Tris-HCl, 0.33 % polyethylenimine (PEI), pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Plate preparation: Pre-soak the 96-well filter plates with the washing buffer.
-
Reaction setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add binding buffer, cell membranes, and [³H]CP55,940.
-
Non-specific Binding: Add binding buffer, cell membranes, [³H]CP55,940, and a high concentration of a known unlabeled CB1 ligand (e.g., WIN 55,212-2) to saturate the receptors.
-
Competition Binding: Add binding buffer, cell membranes, [³H]CP55,940, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: After incubation, rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold washing buffer to remove unbound radioligand.
-
Scintillation counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be used to calculate the inhibitory constant (Ki).
Visualizations
Caption: Experimental workflow for this compound.
Caption: Anandamide/S-1 Methanandamide signaling pathway.
References
Technical Support Center: S-1 Methanandamide Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring consistent S-1 Methanandamide dosage in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic analog of anandamide (B1667382), an endogenous cannabinoid. It is a potent agonist for the cannabinoid receptor 1 (CB1).[1][2][3] A key advantage of this compound is its enhanced metabolic stability compared to anandamide, as it is more resistant to hydrolysis by the enzyme fatty acid amide hydrolase (FAAH).[3] This prolonged action makes it a valuable tool for in vivo research investigating the endocannabinoid system.[4]
Q2: What are the common administration routes for this compound in animal studies?
A2: The most common routes of administration for this compound in animal studies are intraperitoneal (i.p.) and intravenous (i.v.) injections. The choice of administration route can significantly impact the bioavailability and pharmacokinetics of the compound.
Q3: How should this compound be stored?
A3: Stock solutions of this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: My this compound solution is precipitating.
-
Cause: this compound is poorly soluble in aqueous solutions. Precipitation can occur, especially when diluting a stock solution made in a high-concentration organic solvent with an aqueous buffer like saline or PBS.
-
Solution:
-
Use a co-solvent system: A common and effective method is to use a vehicle containing a mixture of solvents and surfactants. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Gentle Heating and Sonication: If precipitation occurs during the preparation of the solution, gentle heating and/or sonication can help to redissolve the compound.
-
Prepare fresh solutions: It is best practice to prepare the dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.
-
Issue: I am observing high variability in the responses of my study animals.
-
Cause: Inconsistent dosage administration is a primary cause of variability in animal studies. This can stem from inaccurate solution preparation, improper injection technique, or degradation of the compound.
-
Solution:
-
Accurate Solution Preparation: Carefully follow a validated protocol for preparing your this compound solution. Use calibrated pipettes and ensure all components are fully dissolved and mixed.
-
Proper Injection Technique: Ensure that personnel are properly trained in the chosen administration route (e.g., intraperitoneal or intravenous injection). For IP injections, ensure the needle is inserted into the lower right quadrant of the abdomen to avoid puncturing the cecum. For IV injections, confirm proper placement in the vein to avoid subcutaneous administration.
-
Consistent Vehicle and Volume: Use the same vehicle composition and injection volume (adjusted for body weight) for all animals within a study group.
-
Freshly Prepared Solutions: As mentioned, use freshly prepared solutions to avoid any potential degradation of this compound.
-
Issue: The administered dose of this compound is not producing the expected effect.
-
Cause: The lack of an expected pharmacological effect could be due to several factors, including an inappropriate dose for the specific animal model and endpoint being measured, or issues with the compound's stability and delivery.
-
Solution:
-
Dose-Response Study: If you are using a new animal model or investigating a new endpoint, it is advisable to conduct a pilot dose-response study to determine the optimal dose of this compound. Doses can range from micrograms per kilogram to milligrams per kilogram depending on the study.
-
Verify Compound Activity: If possible, verify the activity of your batch of this compound in a simple in vitro assay before starting extensive in vivo experiments.
-
Review Administration Protocol: Double-check your entire administration protocol, from solution preparation to injection technique, to rule out any errors.
-
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle Composition | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution can be obtained. |
| Ethanol (B145695) | >100 mg/mL | Stock solution solvent. |
| DMSO | >30 mg/mL | Stock solution solvent. |
| DMF | >10 mg/mL | Stock solution solvent. |
| PBS (pH 7.2) | <100 µg/mL | Poorly soluble. |
Table 2: Example Dosages of Methanandamide in Animal Studies
| Animal Model | Administration Route | Dosage Range | Reference Study |
| Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | To study effects on cocaine-induced hyperthermia. |
| Rat | Intraperitoneal (i.p.) | Dose-response study | To examine motor effects. |
| Squirrel Monkey | Intravenous (i.v.) | 2.5 - 80 µg/kg per injection | For self-administration studies. |
| Mouse | Intraperitoneal (i.p.) | 0.01 - 1.0 mg/kg | For studying anxiolytic-like effects (using anandamide as a reference). |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a stock solution of 25 mg/mL.
-
Add co-solvent: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add this compound stock: To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution and mix thoroughly by vortexing.
-
Add surfactant: Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until a clear solution is formed.
-
Final concentration: The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Intraperitoneal (i.p.) Injection in a Rat
Materials:
-
Prepared this compound solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Calculate the dose: Weigh the rat and calculate the required volume of the this compound solution to inject based on the desired mg/kg dose. The maximum recommended injection volume for a rat is typically 10 mL/kg.
-
Prepare the syringe: Draw the calculated volume of the this compound solution into the sterile syringe. Remove any air bubbles.
-
Restrain the animal: Securely restrain the rat. One common method is to hold the rat with its head tilted downwards.
-
Locate the injection site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the site: Swab the injection site with 70% ethanol.
-
Insert the needle: Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Aspirate: Gently pull back the plunger to ensure that no blood or urine is drawn into the syringe. If fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the solution: Once proper placement is confirmed, inject the solution smoothly.
-
Withdraw the needle: Remove the needle and return the animal to its cage.
-
Observe the animal: Monitor the animal for any adverse reactions following the injection.
Mandatory Visualization
Caption: this compound signaling via the CB1 receptor.
References
Technical Support Center: S-1 Methanandamide Solution Preparation
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when preparing S-1 Methanandamide solutions, focusing on preventing precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my aqueous buffer (e.g., PBS). Why did this happen and what can I do?
A1: this compound is a lipophilic molecule with very low solubility in aqueous solutions. Direct addition to a buffer like PBS will almost certainly cause it to precipitate. This compound's solubility in PBS (pH 7.2) is less than 100 µg/ml.[1][2]
To avoid this, you must first dissolve the compound in an appropriate organic solvent to create a stock solution before further dilution into your aqueous experimental medium.
Q2: What is the best organic solvent to use for my initial stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are excellent choices for creating a high-concentration stock solution.[1][2]
-
DMSO: Solubilizes this compound at concentrations of 100 mg/mL. It is crucial to use a fresh, anhydrous (hygroscopic) bottle of DMSO, as absorbed water can significantly reduce solubility.[3] Sonication may be required to fully dissolve the compound.
-
Ethanol: Offers even higher solubility, greater than 100 mg/ml.
When preparing the stock, you can evaporate the initial solvent (e.g., ethanol) under a gentle stream of nitrogen and then add your solvent of choice.
Q3: I have a stock solution in DMSO, but the compound still precipitates when I dilute it in my cell culture media or buffer. How can I prevent this?
A3: This is a common issue due to the significant drop in solvent strength. To maintain solubility in your final aqueous solution, you need to use a multi-step dilution process with co-solvents or emulsifying agents. It is recommended to prepare the working solution fresh on the day of the experiment.
Below are validated protocols for preparing working solutions for in vivo and in vitro experiments.
Troubleshooting Guide: Preventing Precipitation
This section provides detailed protocols to overcome common precipitation issues.
Experimental Protocols
Protocol 1: Co-Solvent Formulation for In Vivo and In Vitro Use
This method uses a combination of solvents to create a stable solution.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following components in order:
-
100 µL of the this compound DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of Saline. Mix thoroughly.
-
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to help dissolve the compound.
This protocol can yield a clear solution with a solubility of at least 2.5 mg/mL (6.91 mM).
Protocol 2: Using a Solubilizing Agent (SBE-β-CD)
This protocol is particularly useful for creating a clear aqueous solution.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% solution of SBE-β-CD (sulfobutyl ether beta-cyclodextrin) in saline.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly.
This method also results in a clear solution with a solubility of at least 2.5 mg/mL (6.91 mM).
Protocol 3: Ethanol and Tween-80 Formulation
This protocol is another effective method for preparing solutions for injection.
Procedure:
-
Dissolve this compound in ethanol.
-
Add Tween 80.
-
Add saline to reach the final desired volume.
-
The final concentration of ethanol and Tween 80 may need to be optimized for your specific application but can range from 0.125% to 4% for each.
Data Presentation: Solubility Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Citation(s) |
| DMSO | >30 mg/mL; 100 mg/mL | |
| Ethanol | >100 mg/mL | |
| DMF | >10 mg/mL | |
| Ethanol:PBS (1:2) | ~8.5 mg/mL | |
| PBS (pH 7.2) | <100 µg/mL |
Storage of Stock Solutions
Proper storage is critical to prevent degradation and precipitation.
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the recommended workflow to avoid precipitation when preparing this compound working solutions.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound
This compound is an analog of anandamide (B1667382) and acts as a ligand for the CB1 receptor. The CB1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can initiate downstream signaling cascades.
References
Technical Support Center: S-1 Methanandamide Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-1 Methanandamide. The following sections address common challenges related to its oral bioavailability and provide detailed experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a synthetic analog of anandamide, an endogenous cannabinoid. It is a potent agonist of the cannabinoid receptor 1 (CB1).[1] Like many cannabinoid-based compounds, this compound is highly lipophilic, which leads to poor aqueous solubility. This characteristic is a major hurdle for oral drug delivery, often resulting in low and variable bioavailability due to limited dissolution in the gastrointestinal fluids and susceptibility to first-pass metabolism.[2][3]
Q2: What are the common vehicle systems used for lipophilic drugs like this compound?
A2: Common vehicle systems for lipophilic drugs aim to enhance solubility and absorption. These include:
-
Simple Oil Solutions: Using vehicles like sesame oil. However, these can lead to variable absorption.[4]
-
Surfactant-based systems: Formulations containing surfactants to improve dispersion.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.[5] This increases the surface area for drug absorption and can enhance lymphatic transport, partially bypassing first-pass metabolism.
-
Lipid-based Nanoparticles: This includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can improve stability and provide controlled release.
Q3: How does the choice of vehicle impact the pharmacokinetic profile (Cmax, Tmax, AUC)?
A3: The vehicle significantly influences the rate and extent of drug absorption. An effective vehicle will increase the drug's concentration in the gastrointestinal fluids, leading to:
-
Higher Cmax (Maximum Plasma Concentration): Indicating a greater extent of absorption.
-
Shorter Tmax (Time to reach Cmax): Suggesting a faster rate of absorption.
-
Higher AUC (Area Under the Curve): Reflecting a greater overall drug exposure.
For example, a SNEDDS formulation is expected to show a significantly higher Cmax and AUC and a shorter Tmax compared to a simple oil suspension.
Troubleshooting Guide
Problem: Low and variable oral bioavailability of this compound in preclinical studies.
This is a common issue for highly lipophilic compounds. The following steps can help troubleshoot and optimize your formulation.
Step 1: Initial Assessment and Physicochemical Characterization
-
Question: Have you thoroughly characterized the solubility of this compound in various pharmaceutically relevant oils, surfactants, and co-solvents?
-
Action: Conduct solubility studies to identify excipients that can effectively dissolve the compound. This is a critical first step in developing a lipid-based formulation.
Step 2: Formulation Strategy
-
Question: Are you using a simple suspension or an advanced drug delivery system?
-
Observation: Simple suspensions in aqueous vehicles often lead to poor bioavailability for lipophilic drugs.
-
Recommendation: Consider developing a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS can improve solubilization and enhance absorption.
Step 3: In Vitro Permeability Assessment
-
Question: Have you assessed the intestinal permeability of your this compound formulation?
-
Action: Utilize an in vitro model like the Caco-2 cell permeability assay to predict in vivo intestinal absorption. This can help determine if poor permeability is a contributing factor to low bioavailability.
Step 4: In Vivo Pharmacokinetic Study
-
Question: How are you conducting your in vivo studies?
-
Action: A well-designed pharmacokinetic study in a relevant animal model (e.g., rats) is essential. Administer different formulations and collect plasma samples at appropriate time points to determine Cmax, Tmax, and AUC.
Hypothetical Case Study: Improving this compound Bioavailability
A research team observed low and inconsistent plasma concentrations of this compound in rats following oral gavage of a simple suspension in 0.5% methylcellulose (B11928114).
Troubleshooting Actions Taken:
-
Solubility Screening: The team performed solubility studies and found that this compound has good solubility in a mixture of PEG400 and Labrasol.
-
Formulation Development: They developed a lipid-based formulation consisting of this compound in a 1:1 (v/v) mixture of PEG400:Labrasol.
-
Comparative In Vivo Study: A crossover pharmacokinetic study was conducted in rats, comparing the initial methylcellulose suspension with the new PEG400:Labrasol formulation.
Hypothetical Pharmacokinetic Data:
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| 0.5% Methylcellulose (Suspension) | 10 | 25 ± 8 | 4.0 ± 1.5 | 150 ± 45 | 100 (Reference) |
| PEG400:Labrasol (1:1 v/v) | 10 | 125 ± 30 | 1.5 ± 0.5 | 750 ± 120 | 500 |
Interpretation:
The lipid-based formulation with PEG400:Labrasol demonstrated a significant improvement in oral bioavailability, as evidenced by a 5-fold increase in both Cmax and AUC, and a faster absorption rate (shorter Tmax). This suggests that the poor bioavailability of the initial suspension was primarily due to dissolution-limited absorption.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in different vehicle formulations.
Animal Model:
-
Species: Sprague-Dawley rats (male and female)
-
Weight: 200-250 g
-
Housing: Standard conditions with a 12-hour light/dark cycle.
Procedure:
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Administer a single oral dose of the this compound formulation via gavage.
-
The dosing volume should typically be 5-10 mL/kg.
-
For intravenous (IV) administration (to determine absolute bioavailability), administer a single bolus dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well format)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Also, collect a sample from the apical side at the end of the experiment.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Mandatory Visualizations
Signaling Pathway of this compound via CB1 Receptor
Caption: this compound signaling via the CB1 receptor.
Experimental Workflow for Oral Bioavailability Study
References
- 1. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for enhancing the oral bioavailability of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
best practices for preparing fresh S-1 Methanandamide solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling fresh S-1 Methanandamide solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | The solubility limit of this compound has been exceeded in the current solvent or solvent mixture. | Gently warm the solution and/or use sonication to aid in dissolution.[1][2] |
| The order of solvent addition is incorrect, leading to insolubility. | For complex solvent systems, ensure solvents are added sequentially, starting with the solvent in which this compound is most soluble (e.g., DMSO), followed by co-solvents.[1][2] | |
| Solution appears cloudy or contains particulates after storage. | The compound may have precipitated out of solution due to temperature fluctuations or exceeding the storage stability period. | Visually inspect the solution before use. If precipitation is observed, attempt to redissolve using gentle warming or sonication. However, for best results, it is recommended to prepare fresh working solutions for each experiment.[1] |
| The solution may have become contaminated. | Discard the solution and prepare a fresh batch using sterile techniques and high-purity solvents. | |
| Inconsistent experimental results. | Degradation of this compound in the working solution. | Prepare working solutions fresh on the day of the experiment. Stock solutions should be stored appropriately and used within the recommended timeframe. |
| Inaccurate concentration of the prepared solution. | Ensure accurate weighing of the compound and precise measurement of solvent volumes. Use calibrated equipment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For stock solutions, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used. It is advisable to prepare a high-concentration stock solution in one of these solvents first.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: My experiment requires a specific final concentration in an aqueous buffer, but this compound has low aqueous solubility. How can I prepare my working solution?
A3: Due to its low solubility in aqueous buffers like PBS (pH 7.2) (<100 µg/ml), a co-solvent system is necessary. A common method is to first dissolve the this compound in a small amount of DMSO and then dilute it with an aqueous buffer containing surfactants or other solubilizing agents like Tween-80 and PEG300.
Q4: Can I heat the solution to help dissolve the this compound?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if you observe precipitation or phase separation during preparation.
Q5: How often should I prepare fresh working solutions?
A5: For optimal and reliable experimental results, it is highly recommended to prepare fresh working solutions on the same day they will be used, especially for in vivo experiments.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | >30 mg/mL |
| DMF | >10 mg/mL |
| Ethanol | >100 mg/mL |
| Ethanol:PBS (1:2) | 8.5 mg/mL |
| PBS (pH 7.2) | <100 µg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.91 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.91 mM) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. If necessary, use a brief sonication.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This protocol is for preparing a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL.
-
Begin with a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. Use this working solution on the day of preparation.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound as a CB1 receptor agonist.
References
Validation & Comparative
A Comparative Guide to the Potency of S-1 and R-Methanandamide at the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional potency of the two enantiomers of methanandamide (B110085), S-1 and R-methanandamide, at the cannabinoid type 1 (CB1) receptor. The information presented is supported by experimental data to aid researchers in selecting the appropriate molecule for their studies.
Introduction
Methanandamide is a synthetic analog of anandamide, an endogenous cannabinoid neurotransmitter. The introduction of a methyl group at the C1' position of the ethanolamine (B43304) head group creates a chiral center, resulting in two enantiomers: (S)-methanandamide (S-1 Methanandamide) and (R)-methanandamide. This structural difference leads to a significant divergence in their pharmacological activity at the CB1 receptor, a key target in the central nervous system involved in various physiological processes.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the binding affinity and functional potency of S-1 and R-methanandamide at the CB1 receptor.
Table 1: Binding Affinity (Ki) at the CB1 Receptor
| Compound | Ki (nM) | Fold Difference (vs. S-1) | Reference |
| This compound | 173 - 175 | - | [1][2] |
| R-Methanandamide | 17.9 - 28.3 | ~6-10x higher affinity | [3] |
Table 2: Functional Potency at the CB1 Receptor
| Compound | Assay | Potency (IC50/EC50) | Notes | Reference |
| This compound | Mouse Vas Deferens (inhibition of electrically-evoked twitch) | 230 nM (IC50) | Functional antagonism of neurotransmitter release | [1] |
| R-Methanandamide | Various functional assays | Potent Agonist | Described as a potent CB1 agonist, but specific EC50/IC50 values from directly comparable in vitro functional assays are not consistently reported across literature. | [3] |
Discussion of Potency Differences
The experimental data consistently demonstrates that R-methanandamide exhibits a significantly higher binding affinity for the CB1 receptor than this compound , with a Ki value approximately 6 to 10 times lower. This indicates that the (R)-configuration at the C1' position is sterically and/or electronically more favorable for interaction with the binding pocket of the CB1 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Radioligand Binding Assay
This assay determines the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of S-1 and R-methanandamide for the CB1 receptor.
Materials:
-
Membranes from cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) or brain tissue.
-
Radioligand: [3H]CP-55,940
-
Unlabeled ligands: this compound, R-methanandamide, and a known high-affinity CB1 ligand for determining non-specific binding (e.g., WIN 55,212-2).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA, pH 7.4.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([3H]CP-55,940), and varying concentrations of the unlabeled competitor ligand (S-1 or R-methanandamide).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays: GTPγS Binding and cAMP Assays
These assays measure the functional consequence of receptor activation, specifically the activation of G-proteins.
Objective: To measure the ability of S-1 and R-methanandamide to stimulate G-protein activation via the CB1 receptor.
Materials:
-
Membranes from cells expressing the CB1 receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure G-proteins are in their inactive state at baseline).
-
Test compounds: S-1 and R-methanandamide.
-
Assay Buffer: Similar to the binding assay buffer.
Procedure:
-
Incubation: Combine the cell membranes, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the agonist (S-1 or R-methanandamide).
-
Reaction: Incubate at 30°C for a defined period (e.g., 60 minutes). Agonist binding to the CB1 receptor will promote the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Filtration: Similar to the radioligand binding assay, terminate the reaction by rapid filtration and wash to remove unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the agonist concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Objective: To measure the inhibition of adenylyl cyclase activity following CB1 receptor activation by S-1 and R-methanandamide.
Materials:
-
Whole cells expressing the CB1 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds: S-1 and R-methanandamide.
-
cAMP detection kit (e.g., based on HTRF, ELISA, or other detection methods).
Procedure:
-
Cell Stimulation: Pre-incubate the cells with varying concentrations of the agonist (S-1 or R-methanandamide).
-
Adenylyl Cyclase Activation: Add forskolin to stimulate the production of cAMP.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured. The IC50 (the concentration that causes 50% inhibition) is then determined.
Signaling Pathways and Experimental Workflows
Figure 1. Simplified CB1 receptor signaling pathway.
Figure 2. General experimental workflows for binding and functional assays.
Conclusion
The stereochemistry at the C1' position of methanandamide is a critical determinant of its potency at the CB1 receptor. The available data unequivocally show that R-methanandamide is the more potent enantiomer in terms of binding affinity . While direct comparative functional data is less consistently reported, the higher affinity of the R-enantiomer strongly suggests it is also the more potent functional agonist. For researchers requiring a high-potency CB1 agonist, R-methanandamide is the superior choice. This compound, with its lower potency, may be useful as a control or for studies where a weaker CB1 activation is desired.
References
- 1. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 2. Anandamide-mediated CB1/CB2 cannabinoid receptor--independent nitric oxide production in rabbit aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
comparing metabolic stability of S-1 Methanandamide and anandamide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of cannabinoid receptor agonists is paramount for predicting their therapeutic window and potential for clinical success. This guide provides a detailed comparison of the metabolic stability of the endogenous cannabinoid anandamide (B1667382) and its synthetic analog, S-1 Methanandamide (B110085), supported by experimental data and methodologies.
Anandamide (AEA), an endogenous neurotransmitter, exhibits a transient signaling profile due to its rapid enzymatic degradation. In contrast, its synthetic analog, methanandamide, particularly the (R)-enantiomer, has been engineered for enhanced metabolic stability, leading to a more sustained duration of action. While specific quantitative data for the S-1 enantiomer of methanandamide is limited in publicly available literature, the extensive research on (R)-methanandamide provides a strong basis for a comparative assessment of the structural modifications designed to impede metabolic breakdown.
Quantitative Comparison of Metabolic Stability
The primary differentiating factor in the metabolic stability of anandamide and methanandamide lies in their susceptibility to enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH). Anandamide is a natural substrate for FAAH and is rapidly broken down, whereas methanandamide is designed to be a poor substrate for this enzyme.
| Compound | Key Structural Difference from Anandamide | Susceptibility to FAAH Hydrolysis | Metabolic Stability Profile | In Vivo Half-life |
| Anandamide | Endogenous reference compound | High | Low | Short[1] |
| (R)-Methanandamide | Methyl group at the 1' position of the ethanolamine (B43304) moiety | Significantly Reduced | High[2] | Long-lasting analog[1] |
| S-1 Methanandamide | (S)-enantiomer with a methyl group at the 1' position | Presumed to be significantly reduced | Presumed to be high | Not explicitly documented in reviewed literature |
Note: The data for this compound's stability is inferred from the well-documented stability of its (R)-enantiomer, which is attributed to the steric hindrance provided by the methyl group interfering with FAAH binding.
Experimental Protocols
The metabolic stability of anandamide and its analogs is typically assessed through in vitro assays that measure the rate of degradation in the presence of metabolic enzymes. The most common method involves incubation with liver microsomes or a purified FAAH enzyme preparation, followed by quantification of the remaining parent compound over time using liquid chromatography-mass spectrometry (LC-MS).
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the overall metabolic stability of a compound in a system containing a broad range of metabolic enzymes, primarily cytochrome P450s and FAAH, present in liver microsomes.
Materials:
-
Test compounds (Anandamide, this compound)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiation of Reaction: The test compounds are added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the rate constant of degradation, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
FAAH-Mediated Hydrolysis Assay
This assay specifically measures the susceptibility of a compound to degradation by FAAH.
Materials:
-
Test compounds (Anandamide, this compound)
-
Purified FAAH enzyme or cell lysates containing FAAH
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
LC-MS/MS system or a fluorometric substrate for high-throughput screening
Procedure:
-
Enzyme and Substrate Preparation: The FAAH enzyme and test compounds are prepared in the assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the test compound to the enzyme preparation.
-
Incubation: The mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of a solvent like acetonitrile.
-
Quantification: The amount of substrate hydrolyzed or product formed is measured. For LC-MS, the disappearance of the parent compound is monitored. In fluorometric assays, a synthetic substrate that releases a fluorescent product upon cleavage by FAAH is used.[3][4]
-
Data Analysis: The rate of hydrolysis is determined and compared between the different compounds.
Signaling and Metabolism Overview
The metabolic stability of these compounds directly impacts their interaction with the endocannabinoid system.
Signaling pathways of Anandamide and this compound.
Workflow for assessing metabolic stability in vitro.
References
- 1. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
Validating S-1 Methanandamide's Cannabinoid Activity with SR141716A (Rimonabant): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the synthetic cannabinoid agonist S-1 Methanandamide in the presence and absence of the selective CB1 receptor antagonist, SR141716A (rimonabant). The data and protocols presented herein offer objective evidence of SR141716A's utility in validating the CB1 receptor-mediated effects of this compound, a stable analog of the endogenous cannabinoid anandamide (B1667382).
This compound is a potent agonist of the cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[1][2] SR141716A is a well-characterized antagonist and inverse agonist of the CB1 receptor, making it an invaluable pharmacological tool for elucidating the specific receptor-mediated actions of cannabinoid agonists.[3][4][5] By competing with agonists like this compound for the same binding site on the CB1 receptor, SR141716A can block or reverse its downstream effects.
This guide will delve into the experimental data demonstrating this antagonism, present detailed protocols for key validation assays, and illustrate the underlying signaling pathways and experimental workflows.
Quantitative Data Summary: SR141716A Attenuates this compound Effects
The following tables summarize quantitative data from various studies, highlighting the antagonistic action of SR141716A on the behavioral and physiological effects induced by this compound. It is important to note that in some behavioral paradigms, particularly those involving operant responding, the interaction can be complex, with SR141716A sometimes augmenting the effects of (R)-methanandamide under certain conditions.
| Behavioral Assay | Species | This compound Dose | SR141716A Dose | Observed Effect of this compound Alone | Observed Effect with SR141716A Co-administration | Reference |
| Intravenous Self-Administration | Squirrel Monkeys | 0.01 mg/kg/injection | 0.3 - 1.0 mg/kg | Increased lever presses for drug infusion | Significant reduction in lever presses, blocking the reinforcing effect | |
| Memory Impairment (Non-match-to-position task) | Rats | 2.0 mg/kg | 0.1 - 0.5 mg/kg | Impaired performance | Attenuation of memory impairment | |
| Open-Field Activity (Latency to leave center) | Rats | 30 mg/kg | Not specified | Significantly elevated latency | Complete blockade of the elevated latency | |
| Operant Responding (Fixed Ratio) | Rats | Various | 1 mg/kg | Suppression of response rate | Augmentation of rate suppression |
| In Vitro Assay | System | This compound Effect | SR141716A Effect | Interaction | Reference |
| CB1 Receptor Binding | Rat brain membranes | Competes for [3H]CP55,940 binding | Competes for [3H]CP55,940 binding | Both compounds compete for the same receptor binding site | |
| Inhibition of Adenylyl Cyclase | Cells expressing CB1 receptors | Inhibits adenylyl cyclase activity | Acts as an inverse agonist (increases basal activity) | Blocks the inhibitory effect of this compound | |
| Ca2+ Current Inhibition | Neurons expressing CB1 receptors | Inhibits N- and P/Q-type calcium channels | Acts as an inverse agonist (increases Ca2+ currents) | Abolishes the inhibition of Ca2+ currents by agonists |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the CB1 receptor and a typical experimental workflow for validating antagonist activity.
Caption: CB1 Receptor Signaling Pathway and Point of Inhibition by SR141716A.
Caption: Experimental Workflow for Validating SR141716A Antagonism.
Detailed Experimental Protocols
Below are generalized protocols for key experiments used to validate the effects of this compound and its antagonism by SR141716A. Researchers should consult the specific cited literature for detailed parameters.
CB1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the ability of this compound and SR141716A to bind to the CB1 receptor by measuring their competition with a radiolabeled cannabinoid agonist (e.g., [3H]CP55,940).
Materials:
-
Rat brain membranes (or cells expressing human CB1 receptors)
-
[3H]CP55,940 (radioligand)
-
This compound
-
SR141716A
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Filtration apparatus and glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound and SR141716A.
-
In assay tubes, combine the brain membranes, a fixed concentration of [3H]CP55,940, and varying concentrations of the test compound (this compound or SR141716A).
-
To determine non-specific binding, add a high concentration of a non-labeled cannabinoid agonist to a set of tubes.
-
Incubate the mixture at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the inhibition constant (Ki) for each compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.
Materials:
-
CB1 receptor-expressing membranes
-
[35S]GTPγS (radioligand)
-
GDP
-
This compound
-
SR141716A
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, 1 mM DTT, 0.1% BSA)
Procedure:
-
Pre-incubate the membranes with varying concentrations of SR141716A.
-
Add a fixed concentration of GDP and varying concentrations of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS.
-
Agonist stimulation of [35S]GTPγS binding indicates receptor activation. The ability of SR141716A to block this stimulation demonstrates its antagonist activity.
In Vivo Behavioral Assessment: Open-Field Test
This test assesses general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open-field arena
-
Video tracking software
-
Experimental animals (e.g., rats)
-
This compound
-
SR141716A
-
Vehicle solution
Procedure:
-
Acclimate the animals to the testing room.
-
Administer the test compounds (e.g., intraperitoneally). Treatment groups may include: Vehicle, this compound alone, SR141716A alone, and this compound + SR141716A.
-
Place the animal in the center of the open-field arena.
-
Record the animal's behavior for a set period (e.g., 20-30 minutes).
-
Analyze parameters such as total distance traveled (ambulation), time spent in the center versus the periphery, and rearing frequency.
-
Compare the results between treatment groups to determine if SR141716A can reverse the behavioral effects of this compound.
Conclusion
The data and methodologies presented in this guide demonstrate that SR141716A is a critical tool for validating the CB1 receptor-mediated effects of this compound. While in vitro assays consistently show clear antagonism, in vivo behavioral outcomes can be more complex, highlighting the importance of careful experimental design and interpretation. By utilizing the protocols and understanding the signaling pathways outlined here, researchers can effectively employ SR141716A to dissect the pharmacology of this compound and other cannabinoid compounds.
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The endogenous cannabinoid anandamide and its synthetic analog R(+)-methanandamide are intravenously self-administered by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S-1 Methanandamide and Other Synthetic Cannabinoid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of S-1 Methanandamide with two other widely studied synthetic cannabinoid agonists, JWH-018 and CP 55,940. The information presented herein is compiled from various scientific sources to offer an objective overview of their performance based on experimental data.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) are a broad class of compounds that bind to and activate cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes. This compound, an analog of the endogenous cannabinoid anandamide, is noted for its high affinity and selectivity for the CB1 receptor.[1] JWH-018, a member of the naphthoylindole family, and CP 55,940, a classical bicyclic cannabinoid analog, are both potent, non-selective agonists at CB1 and CB2 receptors and are frequently used as reference compounds in cannabinoid research.[2][3] This guide aims to provide a comparative analysis of these three compounds, focusing on their receptor binding affinities, functional activities, and the signaling pathways they modulate.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound, JWH-018, and CP 55,940 at human CB1 and CB2 receptors. It is important to note that these values are compiled from multiple studies and may vary depending on the specific experimental conditions, such as the radioligand used and the cell line expressing the receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound | ~20 - 26[1][4] | ~815 | ~31 - 41 |
| JWH-018 | 0.97 - 9.0 | 2.94 | ~0.33 |
| CP 55,940 | 0.38 - 0.98 | 0.92 | ~0.94 - 2.4 |
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)
| Compound | Assay Type | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) |
| This compound | Murine Vas Deferens Twitch | 47 | - |
| JWH-018 | Adenylyl Cyclase Inhibition | 5.31 | - |
| CP 55,940 | GTPγS Binding | 3.4 | - |
| Adenylyl Cyclase Inhibition | - | - |
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors by agonists like this compound, JWH-018, and CP 55,940 initiates a cascade of intracellular signaling events.
Figure 1. Simplified signaling pathway of cannabinoid receptor agonists.
The primary downstream effect of CB1/CB2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can modulate ion channels, leading to a decrease in calcium influx and an increase in potassium efflux, which ultimately results in the inhibition of neurotransmitter release. Activation of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, can also occur, influencing gene expression and other cellular processes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Figure 2. Experimental workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or brain tissue through homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound, JWH-018, or CP 55,940).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding.
Figure 3. Experimental workflow for a [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are prepared.
-
Assay Setup: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and increasing concentrations of the agonist.
-
Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific duration.
-
Filtration and Washing: The reaction is stopped by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) are determined from this curve.
cAMP Accumulation Assay
This functional assay measures the ability of a cannabinoid agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Figure 4. Experimental workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Whole cells expressing the cannabinoid receptor are cultured in multi-well plates.
-
Pre-treatment: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation and Agonist Addition: Adenylyl cyclase is stimulated using an agent like forskolin to increase basal cAMP levels. Concurrently or subsequently, increasing concentrations of the cannabinoid agonist are added.
-
Incubation: The cells are incubated for a specific time to allow for the modulation of cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: An inhibition curve is generated, and the IC50 value (the concentration of agonist that causes 50% inhibition of forskolin-stimulated cAMP accumulation) is determined.
Conclusion
This compound, JWH-018, and CP 55,940 are all potent cannabinoid receptor agonists, but they exhibit distinct profiles in terms of receptor selectivity and potency. This compound demonstrates a clear preference for the CB1 receptor, making it a valuable tool for studying the specific roles of this receptor. In contrast, JWH-018 and CP 55,940 are non-selective agonists with high affinity for both CB1 and CB2 receptors. The choice of agonist for a particular research application will depend on the specific scientific question being addressed and whether receptor selectivity is a critical factor. The experimental protocols detailed in this guide provide a foundation for the in vitro characterization of these and other cannabinoid receptor ligands.
References
- 1. Methanandamide|Stable CB1 Receptor Agonist [benchchem.com]
- 2. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Drug–Drug Interactions of the Synthetic Cannabinoids JWH-018 and JWH-073: Implications for Drug Abuse Liability and Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Unveiling the Cross-Reactivity of S-1 Methanandamide with TRPV1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-1 Methanandamide's interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and temperature sensation. By examining its performance against other known TRPV1 ligands and presenting supporting experimental data, this document aims to be an objective resource for researchers and drug development professionals.
Quantitative Comparison of Ligand Activity at TRPV1 Receptors
The interaction of various ligands with the TRPV1 receptor can be quantified by their binding affinity (Ki) and their functional potency (EC50) and efficacy (Emax). This compound, a stable analog of the endocannabinoid anandamide (B1667382), demonstrates notable cross-reactivity with TRPV1. The following tables summarize the quantitative data for this compound and other key TRPV1 ligands.
| Ligand | Receptor | Ki (µM) | Assay | Reference |
| Methanandamide | TRPV1 | 4.67 | Radioligand Binding Assay | [1] |
| Anandamide | TRPV1 | ~2 | Radioligand displacement assays | [2] |
Table 1: Binding Affinity (Ki) of Methanandamide and Anandamide for the TRPV1 Receptor.
| Ligand | EC50 (µM) | Emax (% of Capsaicin (B1668287) response) | Cell Type | Assay | Reference |
| Anandamide | 0.7 - 5 | 63 - 100 | HEK293, CHO | Intracellular Ca2+ influx | [2] |
| Capsaicin | 0.44 | 100 | HEK293 | Electrophysiology | [3] |
| N-Arachidonoyl dopamine (B1211576) (NADA) | Not Reported | Not Reported | Not Reported | Functional assays | [4] |
| Olvanil | Not Reported | Not Reported | Not Reported | Not Reported | |
| Resiniferatoxin (RTX) | Not Reported | Lower than Capsaicin | CHO | [45Ca2+] uptake |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Endogenous and Synthetic Ligands at the TRPV1 Receptor. Note: Data for this compound's EC50 and Emax were not available in the reviewed literature; however, data for its close analog, anandamide, is presented. N-Arachidonoyl dopamine (NADA) is reported to be a potent full agonist of TRPV1, with a potency 5–10 fold higher than anandamide and equipotent to capsaicin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments used to characterize the interaction of this compound with TRPV1 receptors.
Intracellular Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration upon TRPV1 activation.
Cell Culture and Preparation:
-
Maintain Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV1 receptor in appropriate media in an incubator at 37°C and 5% CO2.
-
Seed cells in clear flat-bottom black 96-well culture plates at a density that ensures 80-90% confluency at the time of the experiment.
-
Incubate the cells for 16 hours prior to the assay.
Dye Loading:
-
Prepare a loading buffer containing the ratiometric fluorescent calcium indicator Fura-2 AM (acetoxymethyl ester). A typical buffer is HEPES-buffered saline.
-
Add Pluronic F-127 to the loading buffer to aid in dye solubilization. Probenecid can also be added to inhibit dye extrusion.
-
Remove the cell culture medium from the wells and wash once with 200 µl of HEPES-buffered saline.
-
Add the Fura-2 AM loading solution to each well and incubate for 60 minutes at 37°C in a cell culture incubator.
Measurement of Intracellular Calcium:
-
After incubation, allow the plate to cool to room temperature for 20 minutes if assays are to be conducted at room temperature.
-
Use a fluorescence plate reader to measure the fluorescence intensity. For Fura-2, excitation wavelengths are typically set at 340 nm (for Ca2+-bound Fura-2) and 380 nm (for Ca2+-free Fura-2), with emission measured at 510 nm.
-
Establish a baseline fluorescence reading before adding the agonist.
-
Add varying concentrations of this compound or other test compounds to the wells.
-
Record the change in fluorescence intensity over time. The ratio of the fluorescence at 340 nm to 380 nm is used to calculate the intracellular calcium concentration.
Calcitonin Gene-Related Peptide (CGRP) Release Assay
This assay quantifies the release of CGRP from sensory neurons following TRPV1 activation.
Cell Culture:
-
Culture dorsal root ganglion (DRG) neurons from rats in a suitable medium.
Stimulation and Sample Collection:
-
Wash the cultured DRG neurons twice with a standard incubation buffer (e.g., SIF buffer).
-
Collect baseline samples of the buffer after a 15-minute incubation period.
-
Apply this compound or other TRPV1 agonists (e.g., capsaicin at 1 µM) to the cells for a defined period (e.g., 30 minutes).
-
Collect the supernatant containing the released CGRP.
Quantification of CGRP:
-
Store the collected samples at -80°C until analysis.
-
Use a commercially available Human CGRP ELISA kit to measure the concentration of CGRP in the samples, following the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
The activation of TRPV1 by ligands like this compound initiates a cascade of intracellular events. The following diagrams illustrate these pathways and the general workflow of the described experiments.
Caption: Experimental workflow for assessing this compound's activity at TRPV1 receptors.
Caption: Signaling pathway of this compound-induced vasodilation via TRPV1 activation.
References
- 1. Methanandamide|Stable CB1 Receptor Agonist [benchchem.com]
- 2. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
Differential Effects of S-1 Methanandamide and THC on Motor Behavior: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the motor effects of S-1 Methanandamide (B110085), a stable analog of the endogenous cannabinoid anandamide (B1667382), and Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Both compounds exert significant influence over motor behavior, primarily through interaction with the endocannabinoid system. However, emerging research reveals distinct profiles in their mechanisms of action, potency, and the qualitative nature of their motor effects. This guide synthesizes key experimental findings, presents quantitative data in a clear, comparative format, and elucidates the underlying signaling pathways.
Executive Summary
Both S-1 Methanandamide and THC generally suppress motor activity, leading to dose-dependent reductions in ambulation and rearing, and an increase in inactivity.[1][2] Notably, the effects of this compound are more persistent, mirroring the long-lasting impact of THC, whereas the endogenous anandamide has a much shorter duration of action due to rapid metabolic degradation.[2] A key distinction lies in their reliance on the cannabinoid type 1 (CB1) receptor. While THC's motor effects are predominantly CB1-mediated, evidence suggests that this compound may also act through non-CB1 receptor pathways, a critical consideration for therapeutic development.[3][4]
Quantitative Comparison of Motor Effects
The following tables summarize the dose-dependent effects of this compound and THC on various parameters of motor behavior as observed in open-field tests in rodents.
Table 1: Effects on Ambulatory Activity (Horizontal Movement)
| Compound | Species | Dose (mg/kg, i.p.) | Change in Ambulation | Reference |
| THC | Rat | 1 | No significant change | |
| 3 | Decrease | |||
| 5.6 | Significant decrease | |||
| This compound | Rat | 3 | No significant change | |
| 10 | Decrease | |||
| 18 | Significant decrease | |||
| 30 | Significant decrease |
Table 2: Effects on Rearing Behavior (Vertical Movement)
| Compound | Species | Dose (mg/kg, i.p.) | Change in Rearing | Reference |
| THC | Rat | 1 | No significant change | |
| 3 | Decrease | |||
| 5.6 | Significant decrease | |||
| This compound | Rat | 3 | No significant change | |
| 10 | Decrease | |||
| 18 | Significant decrease | |||
| 30 | Significant decrease |
Table 3: Effects on Circling Behavior
| Compound | Species | Dose (mg/kg, i.p.) | Change in Circling | Reference |
| THC | Rat | 1, 3, 5.6 | Dose-related increase | |
| This compound | Rat | 3, 10, 18 | No significant increase |
Experimental Protocols
The data presented above were primarily derived from open-field tests. The following provides a generalized methodology for these experiments.
Open-Field Test Protocol
Objective: To assess spontaneous motor activity, exploratory behavior, and anxiety-like behavior in rodents.
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares. The apparatus is often equipped with infrared beams or video tracking software to automatically record movement.
Procedure:
-
Habituation: Animals are typically habituated to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: this compound or THC is administered via intraperitoneal (i.p.) injection at specified doses. A vehicle control group is also included. Pre-session timings for drug administration vary, for instance, 15 minutes for this compound and 30 minutes for THC.
-
Testing: Each animal is placed individually into the center of the open-field arena.
-
Data Recording: The animal's behavior is recorded for a set period, typically 5 to 30 minutes. Key parameters measured include:
-
Ambulation: The number of grid lines crossed with all four paws.
-
Rearing: The number of times the animal stands on its hind legs.
-
Latency: The time taken to move from the center of the arena.
-
Circling: The number of 360-degree turns.
-
Grooming: The duration or frequency of self-grooming behaviors.
-
Defecation and Urination: The number of fecal boli and urine spots, sometimes used as an index of anxiety.
-
-
Data Analysis: The recorded data are analyzed to compare the effects of different doses of the compounds with the vehicle control.
Signaling Pathways
The motor effects of THC and this compound are initiated by their interaction with cannabinoid receptors, which are G-protein coupled receptors (GPCRs).
CB1 Receptor-Mediated Signaling (THC and this compound)
Both THC and this compound are agonists at the CB1 receptor, which is highly expressed in motor-related brain regions such as the basal ganglia and cerebellum. Activation of the CB1 receptor by these ligands initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.
Activation of the CB1 receptor by THC or this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which ultimately modulates the activity of various ion channels and reduces the release of neurotransmitters, leading to an overall inhibitory effect on motor activity.
Potential Non-CB1 Receptor-Mediated Signaling (this compound)
A significant finding is that the motor-disrupting effects of this compound are not entirely abolished in CB1 knockout mice and are not fully blocked by CB1 receptor antagonists. This suggests the involvement of other, yet to be fully characterized, receptor systems.
The precise mechanisms of this compound's non-CB1 effects are still under investigation. Potential candidates for these alternative receptors include GPR55 and TRPV1 channels, both of which are known to be modulated by endocannabinoids and their analogs and are present in motor-related brain areas.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study comparing the motor effects of this compound and THC.
This workflow ensures a systematic and controlled investigation of the compounds' effects on motor behavior, from initial animal preparation to the final interpretation of the results.
Conclusion and Future Directions
References
- 1. Effects of delta-9-tetrahydrocannabinol and (R)-methanandamide on open-field behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of delta9-tetrahydrocannabinol and methanandamide in CB1 knockout and wild-type mice [pubmed.ncbi.nlm.nih.gov]
- 4. The cannabinoid receptor antagonist SR-141716 does not readily antagonize open-field effects induced by the cannabinoid receptor agonist (R)-methanandamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
S-1 Methanandamide vs. Anandamide in the Vas Deferens Twitch Response Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S-1 Methanandamide and Anandamide, focusing on their performance in the vas deferens twitch response assay. The content is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
The vas deferens twitch response assay is a classical pharmacological preparation used to assess the activity of cannabinoid receptor agonists. Both Anandamide, an endogenous cannabinoid, and its synthetic analog, this compound, inhibit the electrically-evoked contractions of the vas deferens, primarily through the activation of presynaptic cannabinoid type 1 (CB1) receptors. Experimental data indicates that this compound is a more potent CB1 receptor agonist in this assay compared to Anandamide. This increased potency is attributed to its greater resistance to enzymatic degradation. While both compounds demonstrate efficacy in inhibiting the twitch response, Anandamide's effects are also modulated by its interaction with vanilloid VR1 receptors.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and Anandamide in the mouse vas deferens twitch response assay. It is important to note that the IC50 values are derived from different studies and should be interpreted with caution due to potential variations in experimental conditions. The pKB values, originating from a single comparative study, offer a more direct assessment of the relative potency at the CB1 receptor.
| Parameter | This compound | Anandamide | Reference |
| IC50 | 230 nM | 52.7 nM | [1] |
| pKB of SR141716A | 9.56 | 8.66 | [2] |
Note on Data: A higher pKB value for the antagonist SR141716A indicates a higher affinity of the antagonist for the receptor when blocking the effects of the agonist. Therefore, the significantly higher pKB value against this compound suggests it is a more potent agonist at the CB1 receptor in this assay than Anandamide[2]. The IC50 values from different sources show conflicting relative potencies, highlighting the importance of direct comparative studies.
Experimental Protocols
The vas deferens twitch response assay is a robust method for characterizing the functional activity of cannabinoid agonists.
Experimental Workflow
Caption: Workflow of the mouse vas deferens twitch response assay.
Detailed Methodology
-
Tissue Preparation:
-
Male mice are euthanized by a humane method, such as CO2 asphyxiation followed by cervical dislocation.
-
The vasa deferentia are carefully dissected and cleared of surrounding connective tissue.
-
Each vas deferens is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.
-
-
Experimental Setup:
-
The tissue is connected to an isometric force transducer to record contractions.
-
Electrical field stimulation is applied via two platinum electrodes placed parallel to the tissue. Typical stimulation parameters are pulses of 0.1 Hz frequency and 2 ms duration.
-
The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under tension until a stable baseline twitch response is achieved.
-
-
Drug Administration and Data Collection:
-
Once a stable baseline is established, the test compound (this compound or Anandamide) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The inhibition of the twitch amplitude is recorded after each addition, allowing the tissue to stabilize for a set period (e.g., 15 minutes) between additions.
-
-
Data Analysis:
-
The percentage inhibition of the twitch response is calculated for each concentration of the agonist relative to the baseline.
-
A concentration-response curve is plotted, and key parameters such as the EC50 (or IC50) and the maximum effect (Emax) are determined using non-linear regression analysis.
-
Signaling Pathways
The inhibitory effect of this compound and Anandamide on the vas deferens twitch response is primarily mediated by the activation of presynaptic CB1 receptors located on the sympathetic nerve terminals that innervate the smooth muscle.
Caption: CB1 receptor signaling in the vas deferens.
Activation of the Gi/o protein-coupled CB1 receptor leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing the influx of calcium ions into the presynaptic terminal.
Both of these pathways converge to decrease the release of neurotransmitters, primarily noradrenaline and ATP, from the nerve terminal. This reduction in neurotransmitter release leads to a decrease in the contraction of the smooth muscle of the vas deferens, observed as an inhibition of the twitch response.
Conclusion
In the vas deferens twitch response assay, both this compound and Anandamide act as agonists at presynaptic CB1 receptors to inhibit smooth muscle contraction. The available data strongly suggests that this compound is a more potent CB1 agonist than Anandamide in this preparation, likely due to its enhanced metabolic stability. Researchers should consider this difference in potency when designing experiments. While Anandamide's activity is also influenced by VR1 receptors, this compound's effects are more selectively mediated by CB1 receptors, making it a more specific tool for studying CB1 receptor pharmacology in this assay.
References
- 1. Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S-1 Methanandamide and Endocannabinoids: A Guide for Researchers
A detailed examination of the synthetic cannabinoid S-1 Methanandamide in comparison to the endogenous cannabinoids Anandamide (B1667382) (AEA) and 2-Arachidonoylglycerol (B1664049) (2-AG), focusing on receptor binding, enzymatic degradation, and functional potency.
This guide provides a comprehensive comparative analysis of this compound, a synthetic analog of anandamide, and the two primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their interactions with the endocannabinoid system, offering a clear, data-driven comparison of their biochemical and pharmacological properties.
Introduction to the Compounds
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. Its primary mediators are the endocannabinoids, with anandamide (AEA) and 2-arachidonoylglycerol (2-AG) being the most extensively studied. These lipid messengers bind to and activate cannabinoid receptors, principally CB1 and CB2, to exert their effects.
This compound, the (R)-enantiomer of methanandamide, is a synthetic analog of anandamide designed to be more resistant to enzymatic degradation. This increased stability makes it a valuable tool for studying the ECS and a potential therapeutic agent. This guide will delve into a quantitative comparison of these three compounds, providing a framework for understanding their distinct pharmacological profiles.
Comparative Data Summary
The following tables summarize the key quantitative data comparing this compound, anandamide, and 2-arachidonoylglycerol.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| (R)-Methanandamide | 20 - 28.3[1] | 815 - 868[1] |
| Anandamide (AEA) | 89[2] | 371[2] |
| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 |
Table 2: Enzymatic Hydrolysis Kinetic Parameters
The metabolic stability of these compounds is largely determined by their susceptibility to enzymatic hydrolysis. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme for the degradation of anandamide and its analogs, while Monoacylglycerol Lipase (MAGL) is the main enzyme responsible for the breakdown of 2-AG.
| Compound | Enzyme | Km / K0.5 (µM) | Vmax / Specific Activity |
| (R)-Methanandamide | FAAH | - | More resistant to hydrolysis than AEA |
| Anandamide (AEA) | Human FAAH | 8.6 (K0.5) | - |
| Rat FAAH | 12.3 (K0.5) | 78.3 nmol/min/mg | |
| 2-Arachidonoylglycerol (2-AG) | Human MGL | 19.7 | 25 µmol/(µg·min) |
| Rat Brain MGL | 33.6 | - |
Note: Data for (R)-Methanandamide hydrolysis kinetics are limited, with studies indicating its increased resistance to FAAH compared to AEA.
Table 3: Functional Potency at Cannabinoid Receptors
Functional potency is a measure of the concentration of a compound required to produce a defined biological effect. It is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
| Compound | Assay Type | Receptor | Potency (EC50/IC50 in nM) | Efficacy |
| (S)-Methanandamide | Mouse Vas Deferens Twitch | CB1 | 230 (IC50) | - |
| Anandamide (AEA) | - | CB1 | 31 (EC50) | Partial Agonist |
| - | CB2 | 27 (EC50) | Partial Agonist | |
| 2-Arachidonoylglycerol (2-AG) | GTPγS | CB1 | 519 (EC50) | Full Agonist |
| GTPγS | CB2 | 618 (EC50) | Full Agonist |
Signaling Pathways and Experimental Workflows
To visualize the interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a generalized method for determining the binding affinity of a compound for CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
Unlabeled competitor ligands (this compound, AEA, 2-AG).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands in assay buffer.
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This protocol describes a common method for measuring the activity of FAAH and the inhibitory potential of compounds like this compound.
Materials:
-
Source of FAAH enzyme (e.g., rat liver microsomes or recombinant FAAH).
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).
-
Test inhibitors (this compound, AEA).
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
96-well black plates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the FAAH enzyme preparation, and the test inhibitor at various concentrations.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to each well.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the rate of the reaction (the increase in fluorescence per unit of time) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value. For detailed kinetic analysis, vary the substrate concentration to determine Km and Vmax in the presence and absence of the inhibitor.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of this compound, anandamide, and 2-arachidonoylglycerol. This compound exhibits a high affinity and selectivity for the CB1 receptor and is significantly more resistant to enzymatic degradation by FAAH compared to anandamide. In contrast, 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both CB1 and CB2 receptors, though with lower binding affinity than anandamide. Anandamide acts as a partial agonist at both receptors. These differences in receptor affinity, efficacy, and metabolic stability are critical for understanding their respective physiological roles and for the rational design of novel therapeutics targeting the endocannabinoid system. The provided data and protocols serve as a valuable resource for researchers in this field.
References
Evaluating the Off-Target Effects of S-1 Methanandamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-1 Methanandamide, a synthetic analog of the endocannabinoid anandamide (B1667382), is a valuable tool in cannabinoid research due to its enhanced metabolic stability and potency as a CB1 receptor agonist. However, a thorough understanding of its off-target interactions is crucial for the accurate interpretation of experimental results and for the development of safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of this compound against its parent compound, anandamide, and other commonly used synthetic cannabinoid receptor agonists, WIN 55,212-2 and ACEA.
On-Target and Off-Target Activity Profile
This compound is primarily a potent agonist of the Cannabinoid Receptor 1 (CB1), with a binding affinity (Ki) in the nanomolar range. While it exhibits high selectivity for CB1 over the Cannabinoid Receptor 2 (CB2), it is crucial to consider its interactions with other receptors, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a known off-target for anandamide and other cannabinoids.
Comparative Binding Affinities
The following table summarizes the reported binding affinities (Ki) of this compound and its alternatives at their primary targets and key off-targets. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target | Ki (nM) | Key Off-Target | Ki (nM) |
| This compound | CB1 | 173[1] | TRPV1 | Data not available (less potent than Anandamide) |
| Anandamide | CB1 | ~50-80 | TRPV1 | ~2000[2] |
| WIN 55,212-2 | CB1 / CB2 | CB1: 1.9 - 123, CB2: 0.28 - 16.2 | TRPV1 | Inhibitory activity reported |
| ACEA | CB1 | 1.4 - 5.29 | CB2 | >1000-fold selectivity for CB1 |
Note: The binding affinity of WIN 55,212-2 can vary significantly depending on the assay conditions and the radioligand used.
Experimental Protocols for Evaluating Off-Target Effects
To assess the on- and off-target activities of compounds like this compound, several key in vitro assays are employed. These include radioligand binding assays to determine binding affinity, β-arrestin recruitment assays to assess functional activity at G-protein coupled receptors (GPCRs), and whole-cell patch clamp electrophysiology to measure activity at ion channels.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CB1, CB2, or TRPV1).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]CP55,940 for CB1/CB2, [³H]Resiniferatoxin for TRPV1).
-
Test compound (this compound or alternatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay
This cell-based functional assay measures the recruitment of β-arrestin to a GPCR upon agonist binding, a key step in receptor desensitization and signaling.
Objective: To determine the functional activity (agonist or antagonist) of a test compound at a specific GPCR.
Materials:
-
Cells stably co-expressing the GPCR of interest and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).
-
Test compound.
-
Assay medium.
-
Substrate for the reporter enzyme.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specific period (e.g., 60-90 minutes) at 37°C.
-
Add the substrate for the reporter enzyme.
-
Measure the luminescence signal using a luminometer.
-
For agonist mode, an increase in signal indicates β-arrestin recruitment.
-
For antagonist mode, the cells are pre-incubated with the test compound before the addition of a known agonist. A decrease in the agonist-induced signal indicates antagonism.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to a test compound.
Objective: To determine the functional effect (activation or inhibition) of a test compound on an ion channel (e.g., TRPV1).
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with TRPV1).
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
Test compound.
Procedure:
-
A glass micropipette filled with intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
The test compound is applied to the cell via perfusion.
-
Changes in the membrane current are recorded. An inward or outward current indicates channel opening.
-
Dose-response curves can be generated by applying different concentrations of the test compound to determine its potency (EC50 or IC50).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of this compound and a general workflow for evaluating its off-target effects.
Caption: this compound signaling pathway.
Caption: Workflow for off-target evaluation.
Conclusion and Recommendations
This compound is a potent and relatively selective CB1 receptor agonist. However, researchers should be aware of its potential for off-target effects, particularly at the TRPV1 receptor. The lack of a specific Ki value for this compound at TRPV1 highlights a critical data gap that should be addressed in future studies.
For researchers requiring high CB1 selectivity, ACEA presents a viable alternative with a significantly better selectivity profile over the CB2 receptor. WIN 55,212-2 , being a non-selective CB1/CB2 agonist with reported TRPV1 interactions, should be used with caution in studies where target specificity is critical.
To ensure the validity of experimental findings, it is recommended to:
-
Conduct comprehensive off-target screening: Profile this compound and other cannabinoid ligands against a broad panel of receptors, ion channels, and enzymes.
-
Use appropriate controls: Employ selective antagonists for CB1 and potential off-targets to confirm the mechanism of action.
-
Consider concentration-dependent effects: Off-target interactions are often observed at higher concentrations. It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
By carefully considering the on- and off-target pharmacology of this compound and its alternatives, researchers can enhance the rigor and reproducibility of their studies and contribute to a more complete understanding of the endocannabinoid system.
References
Safety Operating Guide
Navigating the Safe Disposal of S-1 Methanandamide: A Procedural Guide
Crucially, before proceeding with any disposal method, users must consult the official Safety Data Sheet (SDS) provided by the supplier of their specific S-1 Methanandamide product and contact their institution's Environmental Health and Safety (EHS) office. Regulations and approved procedures can vary significantly between institutions and localities.
Summary of Key Information
To facilitate a quick assessment of this compound's characteristics relevant to its handling and disposal, the following table summarizes its key properties.
| Property | Data |
| Chemical Name | (S)-(-)-Arachidonyl-1'-Hydroxy-2'-Propylamide |
| CAS Number | 157182-50-8 |
| Molecular Formula | C23H39NO2 |
| Molecular Weight | 361.6 g/mol |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO, dimethylformamide, and ethanol |
General Disposal Protocol for this compound
The following is a generalized, step-by-step procedure for the disposal of this compound, based on standard laboratory practices for chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, when handling this compound and its waste.
2. Waste Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and compatible hazardous waste container.
-
The container must be in good condition, with no leaks or cracks, and have a secure, tightly fitting lid.[3]
-
It is good practice to use the original container or one made of a compatible material.[3]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Indicate the hazard characteristics (e.g., "Toxic," "Caution: Substance with unknown hazards").
-
Ensure the date of waste accumulation is also clearly marked.
4. Segregation and Storage:
-
Store the this compound waste container in a designated, secure area, segregated from incompatible chemicals.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
5. Disposal:
-
Do not dispose of this compound down the drain.
-
Contact your institution's EHS or hazardous waste management service to arrange for pickup and disposal.
-
Follow all institutional procedures for waste handover.
6. Spill Management:
-
In the event of a spill, alert personnel in the area and evacuate if necessary.
-
Increase ventilation.
-
For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it into the hazardous waste container.
-
For major spills, contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the safe and compliant disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Decontamination
For the decontamination of surfaces or non-disposable equipment, use a cleaning procedure recommended by your institution's EHS office. This may involve washing with a suitable solvent (such as ethanol, in which this compound is soluble) and collecting the cleaning materials as hazardous waste. Do not allow wash water to enter drains.
By adhering to these general guidelines and, most importantly, the specific protocols provided in the SDS and by your local EHS office, you can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
